Trans-AzCA4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H33N3O3 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
4-[4-[(4-butylphenyl)diazenyl]phenyl]-N-[(3-hydroxy-4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C28H33N3O3/c1-3-4-6-21-9-14-24(15-10-21)30-31-25-16-11-22(12-17-25)7-5-8-28(33)29-20-23-13-18-27(34-2)26(32)19-23/h9-19,32H,3-8,20H2,1-2H3,(H,29,33) |
Clave InChI |
OHCVQWRUXLESDK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trans-AzCA4
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Optical Control of Nociception
Trans-AzCA4 is a synthetic, photoswitchable molecule designed to function as a potent and reversible agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] This innovative compound provides an unprecedented level of spatiotemporal control over TRPV1 activity, making it an invaluable tool for research in nociception, inflammatory pain, and other TRPV1-mediated physiological processes.[1][2] In its thermally stable, dark-adapted state, this compound is largely inactive.[1][4] However, upon irradiation with ultraviolet-A (UV-A) light, it undergoes a conformational change to the cis-isomer, which is a potent activator of the TRPV1 channel. This photoisomerization is reversible, with blue light promoting the reversion from the active cis-form back to the inactive trans-form.[1][2][3][5]
Molecular Mechanism of Action
The mechanism of action of this compound is centered on its selective and light-dependent activation of the TRPV1 ion channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2]
1. Photoswitching and Conformational Change: The core of this compound's functionality lies in its azobenzene (B91143) moiety, which enables photoisomerization.[1][2][3]
-
Trans isomer (inactive state): In the dark or under ambient light, this compound exists predominantly in its lower-energy trans configuration. In this linear conformation, it does not effectively bind to or activate the TRPV1 channel.[1]
-
Cis isomer (active state): Upon exposure to light with a wavelength of approximately 365 nm, the azobenzene group isomerizes to the higher-energy cis configuration.[1][2][3][5] This introduces a significant bend in the molecule's structure. This altered shape is recognized by the ligand-binding pocket of the TRPV1 channel, leading to its activation.[2]
2. TRPV1 Channel Gating and Neuronal Activation: Activation of the TRPV1 channel by cis-AzCA4 leads to the opening of a non-selective cation pore, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[1][2] This influx of positive ions causes depolarization of the cell membrane. In excitable cells like neurons, this depolarization can reach the threshold for firing an action potential, leading to the transmission of a nerve impulse.[1][3]
3. Reversibility and Temporal Control: The activation of TRPV1 by AzCA4 is reversible. Irradiation with blue light (approximately 460 nm) promotes the isomerization of the active cis-AzCA4 back to the inactive trans-form, leading to the closure of the TRPV1 channel and cessation of the neuronal signal.[1][2][3][5] This rapid and reversible optical control allows for precise temporal modulation of neuronal activity.[1][2]
Signaling Pathway
The signaling pathway initiated by the photoactivation of this compound is a direct consequence of TRPV1 channel opening.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
| Parameter | Value | Notes |
| Photoisomerization | ||
| Activation Wavelength | λ = 365 nm | Promotes the conversion of this compound (inactive) to cis-AzCA4 (active).[1][2][3][5] |
| Deactivation Wavelength | λ = 460 nm | Promotes the conversion of cis-AzCA4 (active) back to this compound (inactive).[1][2][3][5] |
| Biological Activity | ||
| Target | TRPV1 Ion Channel | This compound is a selective agonist for the TRPV1 channel.[1][2] |
| Effective Concentration | 100 - 200 nM | Concentration range used to elicit significant neuronal responses in vitro.[1][3] |
| Holding Potential | -60 mV | Used in whole-cell patch-clamp experiments to measure inward currents upon activation.[1][3] |
| Responding Cell Population | ~30% of DRG neurons | Consistent with the percentage of TRPV1-expressing neurons in dorsal root ganglia.[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique was employed to measure the electrical activity of individual neurons in response to photoactivated this compound.[1][3]
Objective: To measure transmembrane currents and action potentials in cultured dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Culture: Primary DRG neurons are isolated from mice and cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The intracellular solution typically contains (in mM): 110 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, and 2 MgCl₂, adjusted to pH 7.3 with KOH.
-
Recording:
-
A coverslip with adherent DRG neurons is placed in a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).
-
A whole-cell patch-clamp configuration is established on a single neuron.
-
Voltage-Clamp: The membrane potential is held at -60 mV. This compound (e.g., 200 nM) is added to the bath. The cell is then illuminated with 365 nm light to induce inward currents, and with 460 nm light to reverse this effect.[1][3]
-
Current-Clamp: The current is clamped at 0 pA to allow for the measurement of membrane potential changes. Firing of action potentials is induced by irradiation at 365 nm and ceased by irradiation at 460 nm.[1][3]
-
Caption: Workflow for whole-cell patch clamp experiments.
Intracellular Calcium Imaging
This method is used to visualize changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.[1][3]
Objective: To measure changes in intracellular Ca²⁺ levels in cultured DRG neurons upon photoactivation of this compound.
Methodology:
-
Cell Preparation: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).
-
Imaging:
-
The coverslip is mounted on an imaging setup.
-
A baseline fluorescence is recorded before the addition of the compound.
-
This compound (e.g., 100 nM) is added to the extracellular solution.[1][3]
-
The cells are exposed to a brief pulse of 365 nm light (e.g., 5 seconds).[1][3]
-
Changes in fluorescence intensity are recorded over time, reflecting the influx of Ca²⁺ through activated TRPV1 channels.
-
-
Controls:
References
- 1. Photoswitchable fatty acids enable optical control of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (PDF) Photoswitchable Fatty Acids Enable Optical Control of [research.amanote.com]
In-depth Technical Guide to Trans-AzCA4: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-AzCA4, systematically named (E)-4-(4-((4-butylphenyl)diazenyl)phenyl)-N-(3-hydroxy-4-methoxybenzyl)butanamide, is a synthetic, photoswitchable molecule designed as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its unique photopharmacological properties allow for precise spatial and temporal control over TRPV1 activity, making it an invaluable tool in neuroscience and drug development for studying nociception and other TRPV1-mediated pathways. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is an azobenzene-containing derivative of capsaicin, the pungent compound in chili peppers. The core of its functionality lies in the azobenzene (B91143) moiety, which can undergo reversible photoisomerization from the thermodynamically stable trans isomer to the metastable cis isomer upon exposure to specific wavelengths of light.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₃O₃ | [1] |
| Molecular Weight | 459.58 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability. |
Table 1: Physicochemical Properties of this compound
Photoisomerization
The defining characteristic of this compound is its ability to undergo reversible photoisomerization. In its dark-adapted state, it exists predominantly as the trans isomer, which is a weak agonist of the TRPV1 channel. Upon irradiation with ultraviolet (UV) light at approximately 365 nm, it converts to the cis isomer, which is a potent TRPV1 agonist. This process can be reversed by exposing the molecule to blue light at around 460 nm, returning it to the less active trans state.[2]
Synthesis and Spectroscopic Characterization
The synthesis of this compound involves a multi-step process, culminating in the coupling of a photoswitchable fatty acid derivative with a vanilloid head group.[2]
Spectroscopic Data
The structural identity and purity of this compound are confirmed using various spectroscopic techniques. Although specific spectra for this compound are not publicly available, the following table summarizes the expected characteristic spectroscopic features based on its structure and data from similar azobenzene compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the azobenzene and vanillyl moieties, aliphatic protons of the butyl chain and the butanamide linker. Chemical shifts of protons near the azo-bond are expected to differ between the trans and cis isomers. |
| ¹³C NMR | Resonances corresponding to all 28 carbon atoms. The chemical shifts of carbons in the azobenzene core are sensitive to the isomeric state. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-N stretching, C-H stretching (aromatic and aliphatic), and a distinctive band around 966 cm⁻¹ for the trans C-N=N-C out-of-plane bending. This latter peak is absent or significantly reduced in the cis isomer. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z ≈ 460.26, corresponding to the molecular formula C₂₈H₃₃N₃O₃. Fragmentation patterns would reveal the structural components of the molecule. |
| UV-Vis Spectroscopy | The trans isomer typically shows a strong π-π* transition around 320-350 nm and a weaker, often obscured, n-π* transition at longer wavelengths. The cis isomer exhibits a red-shifted and less intense π-π* band and a more prominent n-π* band in the visible region. |
Table 2: Expected Spectroscopic Data for this compound
Biological Activity and Mechanism of Action
TRPV1 Agonism
Cis-AzCA4 is a potent agonist of the TRPV1 channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Activation of TRPV1 by cis-AzCA4 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This depolarization can be sufficient to trigger action potentials, leading to the sensation of pain and heat. The trans isomer, in its dark-adapted state, shows significantly lower activity, allowing for a high degree of optical control over neuronal firing.
Signaling Pathway
The activation of TRPV1 by cis-AzCA4 initiates a downstream signaling cascade. The initial influx of Ca²⁺ acts as a second messenger, activating various intracellular enzymes and signaling pathways.
Inflammatory mediators such as bradykinin (B550075) and serotonin (B10506) can sensitize TRPV1 channels through G-protein coupled receptor (GPCR) pathways, lowering the activation threshold for cis-AzCA4.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate extracellular buffer (e.g., aCSF, HBSS). Ensure thorough mixing. The final concentration of DMSO should be kept low (typically <0.1%) to avoid off-target effects.
In Vitro Electrophysiology (Patch-Clamp)
This protocol is adapted for whole-cell patch-clamp recordings from cultured neurons or HEK293T cells expressing TRPV1.
Materials:
-
Standard patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Light source capable of delivering 365 nm and 460 nm light (e.g., LED, laser).
-
Extracellular solution (e.g., aCSF: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂).
-
Intracellular solution (e.g., 140 mM K-gluconate, 10 mM HEPES, 2 mM MgCl₂, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.3 with KOH).
Procedure:
-
Establish a whole-cell recording from a target cell.
-
Record a stable baseline in voltage-clamp (holding potential -60 mV) or current-clamp mode.
-
Perfuse the recording chamber with the working solution of this compound (e.g., 200 nM) in the dark.
-
After a brief incubation period, deliver a pulse of 365 nm light to the cell.
-
Record the resulting inward current (in voltage-clamp) or membrane depolarization and action potential firing (in current-clamp).
-
To deactivate, deliver a pulse of 460 nm light and observe the return to baseline.
-
The cycle of activation and deactivation can be repeated multiple times.
In Vitro Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound-mediated TRPV1 activation.
Materials:
-
Inverted fluorescence microscope with a camera and light sources for 365 nm, 460 nm, and excitation/emission of the chosen calcium indicator.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., HBSS).
Procedure:
-
Culture cells (e.g., DRG neurons) on glass-bottom imaging dishes.
-
Load cells with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C).
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish on the microscope and acquire a stable baseline fluorescence image.
-
Add the working solution of this compound (e.g., 100-300 nM) to the dish in the dark.
-
Deliver a brief pulse (e.g., 5 seconds) of 365 nm light.
-
Record the increase in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
To reverse the effect, illuminate with 460 nm light.
Conclusion
This compound is a powerful and versatile photopharmaceutical tool for the precise control of TRPV1 channels. Its ability to be switched on and off with light provides researchers with unprecedented spatiotemporal resolution for investigating the roles of TRPV1 in various physiological and pathological processes. This guide provides the foundational knowledge and experimental frameworks to effectively utilize this compound in neuroscience and drug discovery research.
References
Trans-AzCA4: A Photoswitchable Agonist for Precise Optical Control of TRPV1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel renowned for its role in nociception, the sensory perception of pain. It is a polymodal receptor, activated by a variety of stimuli including heat, protons (low pH), and endogenous lipid-derived agonists, as well as exogenous compounds like capsaicin, the pungent component of chili peppers.[1][2] The activation of TRPV1 leads to a depolarizing influx of cations, primarily Ca2+ and Na+, which in sensory neurons triggers the propagation of pain signals to the central nervous system.[3] This central role in pain pathways has made TRPV1 a significant target for the development of novel analgesics.
Photopharmacology, a field that utilizes light to control the activity of drugs, offers a powerful approach to modulate TRPV1 function with high spatiotemporal precision. Trans-AzCA4 is a synthetic, photoswitchable agonist of TRPV1 that has emerged as a valuable tool in this domain.[4][5] This molecule incorporates a vanilloid headgroup, similar to capsaicin, and a photoswitchable azobenzene (B91143) tail.[5] In its thermodynamically stable trans isomer, AzCA4 is relatively inactive. However, upon irradiation with ultraviolet (UV) light, it converts to the cis isomer, which is a potent TRPV1 agonist. This process is reversible, with blue light promoting the return to the inactive trans state.[4] This in-depth guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its application in studying TRPV1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound for the photoswitchable activation of TRPV1.
| Parameter | Value | Reference(s) |
| Photoswitching Wavelengths | ||
| trans to cis (Activation) | 350 - 365 nm | [4][6] |
| cis to trans (Deactivation) | 450 - 460 nm | [4][6] |
| Effective Concentrations | ||
| TRPV1 Activation in HEK293T cells | 1 µM | [2] |
| TRPV1 Activation in DRG neurons | 100 - 200 nM | [2][6] |
| Electrophysiology (Whole-Cell Patch Clamp) | ||
| Holding Potential | -60 mV | [6] |
| Voltage Ramp | -100 mV to +100 mV | [2] |
| Intracellular Calcium Imaging | ||
| Fura-2 AM Excitation (Ca2+ bound) | 340 nm | [3][7] |
| Fura-2 AM Excitation (Ca2+ free) | 380 nm | [3][7] |
| Fura-2 AM Emission | 510 nm | [3][7] |
| In Vivo Nociception (Hot Plate Test) | ||
| Hot Plate Temperature | 50 - 56 °C | [8][9] |
| Cut-off Time | 25 - 40 s | [8][10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of an azobenzene moiety followed by amide coupling to a fatty acid chain. The following is a generalized protocol based on the synthesis of similar azobenzene-containing compounds and fatty acid amides.
Step 1: Diazotization of 4-aminophenol (B1666318) and Coupling
-
Dissolve 4-aminophenol in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water to the 4-aminophenol solution while maintaining the low temperature. This reaction forms the diazonium salt.
-
In a separate vessel, dissolve a coupling agent (e.g., phenol (B47542) or a substituted phenol) in an alkaline solution (e.g., NaOH).
-
Slowly add the diazonium salt solution to the coupling agent solution, maintaining a low temperature and alkaline pH. The azo coupling reaction will proceed, forming the 4-hydroxyazobenzene derivative.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry. Purify the product by recrystallization or column chromatography.
Step 2: Amide Coupling with a Fatty Acid
-
Activate the carboxylic acid group of a suitable fatty acid (e.g., one with a terminal amine for subsequent attachment of the vanilloid headgroup). This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, or by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
-
Dissolve the activated fatty acid and the synthesized 4-hydroxyazobenzene derivative in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the acid formed during the reaction.
-
Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous solutions to remove unreacted reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Whole-Cell Patch Clamp Electrophysiology
This protocol details the recording of TRPV1-mediated currents in response to photoswitchable activation by AzCA4 in cultured cells (e.g., HEK293T cells expressing TRPV1 or dorsal root ganglion neurons).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
-
AzCA4 Stock Solution: 10 mM in DMSO. Dilute to the final working concentration (e.g., 1 µM) in the external solution just before use.
Procedure:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to measure the current-voltage relationship.
-
Perfuse the cell with the external solution containing this compound in its inactive trans form.
-
To activate TRPV1, illuminate the cell with UV light (e.g., 365 nm) using a light source coupled to the microscope.
-
Record the inward current elicited by the activation of TRPV1.
-
To deactivate TRPV1, switch the illumination to blue light (e.g., 460 nm).
-
Repeat the light stimulation cycles to assess the reproducibility and kinetics of photoswitching.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation by AzCA4 using the ratiometric fluorescent indicator Fura-2 AM.
Reagents:
-
Fura-2 AM Stock Solution: 1 mM in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
AzCA4 Stock Solution: 10 mM in DMSO.
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare the Fura-2 AM loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (final concentration 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove extracellular dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with 340 nm and 380 nm light and collect the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before stimulation.
-
Add this compound to the cells at the desired final concentration.
-
Illuminate the cells with 365 nm light to induce the trans to cis isomerization of AzCA4 and activate TRPV1.
-
Record the increase in the F340/F380 ratio, which corresponds to an increase in intracellular calcium.
-
Switch the illumination to 460 nm light to deactivate TRPV1 and observe the return of the calcium signal to baseline.
-
The ratio values can be converted to absolute calcium concentrations using a calibration curve generated with calcium standards.[7]
In Vivo Nociception Assay (Hot Plate Test)
This protocol describes a method to assess the nociceptive effects of AzCA4 in a mouse model.
Materials:
-
AzCA4 Solution: Prepare a sterile solution of this compound in a vehicle suitable for intradermal injection (e.g., saline with a small percentage of DMSO and a surfactant like Tween 80).
-
Hot Plate Apparatus: A commercially available hot plate with precise temperature control.
Procedure:
-
Habituate the mice to the experimental room and the hot plate apparatus for several days before the experiment to reduce stress-induced variability.
-
On the day of the experiment, measure the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each mouse on the hot plate set to a specific temperature (e.g., 55 ± 0.5 °C). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Administer an intradermal injection of the this compound solution into the plantar surface of one hind paw of the mouse.[11] Inject a control vehicle solution into the contralateral paw.
-
After a predetermined time, place the mouse on the hot plate and illuminate the injected paw with a 365 nm light source to activate AzCA4.
-
Measure the latency to the first sign of a nociceptive response in the illuminated paw.
-
Compare the response latency before and after AzCA4 administration and light stimulation to determine the effect on thermal nociception.
Signaling Pathways and Experimental Workflows
TRPV1 Activation and Downstream Signaling
The activation of the TRPV1 channel by cis-AzCA4 initiates a cascade of intracellular events. The primary event is the influx of cations, leading to depolarization of the plasma membrane and a significant increase in the intracellular calcium concentration. This rise in calcium acts as a second messenger, triggering various downstream signaling pathways.
Caption: TRPV1 activation by photoswitched AzCA4 and downstream signaling.
Experimental Workflow for Cellular Assays
The following diagram outlines the general workflow for in vitro experiments using this compound to study TRPV1 function in cultured cells.
Caption: Workflow for in vitro photoswitching experiments with AzCA4.
Logical Relationship of Photoswitching
The core of this compound's utility lies in the reversible photoisomerization of its azobenzene core, which dictates its pharmacological activity.
Caption: Reversible photoisomerization of AzCA4.
Conclusion
This compound represents a powerful tool for the precise optical control of TRPV1 activity. Its ability to be switched on and off with light provides researchers with unprecedented temporal and spatial resolution for studying the role of TRPV1 in various physiological and pathophysiological processes, particularly in the context of nociception. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology by researchers in academia and industry, ultimately aiding in the development of novel therapeutics targeting the TRPV1 channel.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
The Photopharmacology of Trans-AzCA4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-AzCA4, a photoswitchable molecule based on an azobenzene (B91143) scaffold, has emerged as a powerful tool in photopharmacology. Its ability to undergo reversible isomerization between two distinct forms—the thermally stable trans isomer and the light-induced cis isomer—allows for precise spatiotemporal control over biological processes. This technical guide provides a comprehensive overview of the photopharmacology of this compound, with a focus on its two primary applications: as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as an inhibitor of tubulin polymerization, an analog of Combretastatin A-4 (Azo-CA4).
Core Principles of Photopharmacology
Photopharmacology leverages light-sensitive molecules, or photoswitches, to control the activity of drugs and other bioactive compounds. The core of this technology lies in the distinct pharmacological properties of the different isomers of a photoswitchable molecule. In the case of azobenzene-based compounds like this compound, the trans isomer is generally the more thermodynamically stable form in the dark. Upon irradiation with a specific wavelength of light, it converts to the cis isomer. This isomerization can often be reversed by irradiation with a different wavelength of light or through thermal relaxation back to the trans state. This reversible control allows for the activation or deactivation of a drug's effect with high precision in both space and time.
Quantitative Data on this compound
The photoswitching properties and biological activity of this compound have been characterized by several key quantitative parameters. These are summarized in the tables below.
Table 1: Photoswitching Properties of AzCA4
| Property | Value | Conditions |
| Trans-to-Cis Isomerization Wavelength | 365 nm / 380 nm | - |
| Cis-to-Trans Isomerization Wavelength | 460 nm | - |
| Thermal Relaxation Half-life (cis to trans) | 88 minutes | 37 °C |
Table 2: Biological Activity of AzCA4 as a TRPV1 Modulator
| Parameter | Value | Cell Type / Model |
| Concentration for Neuronal Activation | 100 - 200 nM | Cultured wild-type Dorsal Root Ganglion (DRG) neurons |
| Effect of this compound (dark) | Relatively inactive | TRPV1-expressing cells |
| Effect of cis-AzCA4 (light-activated) | Rapid TRPV1 activation | TRPV1-expressing cells |
Table 3: Biological Activity of Azo-CA4 as a Tubulin Polymerization Inhibitor
| Parameter | Value | Cell Line |
| IC50 (cis-Azo-CA4) | 5.1 µM | In vitro tubulin polymerization assay |
| IC50 (trans-Azo-CA4) | ~14.3 µM (2.8-fold less potent than cis) | In vitro tubulin polymerization assay |
| EC50 (cis-Azo-CA4) | Mid-nanomolar range | Various cancer cell lines |
| Potency Enhancement (light vs. dark) | 13-35 fold | - |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections outline key experimental protocols.
Synthesis of AzCA4
The synthesis of AzCA4 involves a multi-step chemical process. A common route is the azo-coupling reaction between 3,4,5-trimethoxyaniline (B125895) and a suitable phenol (B47542) derivative, followed by further modifications to introduce the vanilloid headgroup. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of relevant publications.
In Vitro Tubulin Polymerization Assay with Azo-CA4
This assay measures the effect of Azo-CA4 on the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin protein (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Azo-CA4 (both trans and light-activated cis forms)
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a solution of tubulin in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution.
-
Add varying concentrations of trans-Azo-CA4 or pre-irradiated cis-Azo-CA4 to the wells of a 96-well plate. Include control wells with buffer only and a known tubulin polymerization inhibitor or enhancer.
-
Add the tubulin/GTP solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves and calculate IC50 values.
-
Whole-Cell Patch-Clamp Electrophysiology for AzCA4 on DRG Neurons
This technique is used to measure the ion channel activity in response to AzCA4.
-
Reagents and Materials:
-
Cultured Dorsal Root Ganglion (DRG) neurons
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Light source with appropriate filters for 365 nm and 460 nm light
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 200 nM).
-
Hold the cell at a constant membrane potential (e.g., -60 mV).
-
To activate the TRPV1 channel, illuminate the cell with 365 nm light and record the resulting inward current.
-
To deactivate the channel, switch the illumination to 460 nm light.
-
Repeat the light application cycles to assess the reversibility and stability of the photoswitching effect.
-
Intracellular Calcium Imaging with Fura-2 AM and AzCA4
This method visualizes changes in intracellular calcium concentration upon TRPV1 activation by AzCA4.
-
Reagents and Materials:
-
Cultured DRG neurons on coverslips
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm
-
Light source for photoswitching (365 nm)
-
-
Procedure:
-
Load the DRG neurons with Fura-2 AM by incubating them in a solution containing Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS containing this compound (e.g., 100 nM).
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Illuminate the cells with 365 nm light to isomerize AzCA4 to its cis form.
-
Continuously acquire fluorescence images at 340 nm and 380 nm excitation to monitor the change in the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a thorough understanding of this compound's photopharmacology. The following diagrams, generated using the DOT language, illustrate these concepts.
Azo-CA4 Mechanism of Action
Caption: Mechanism of action for the photoswitchable tubulin inhibitor Azo-CA4.
AzCA4 Modulation of TRPV1 Signaling
Caption: Signaling pathway for the light-activated TRPV1 agonist AzCA4.
Experimental Workflow for Photoswitching and Calcium Imaging
Caption: Workflow for a typical photoswitching and calcium imaging experiment with AzCA4.
Conclusion
This compound is a versatile and powerful tool for the optical control of biological systems. Its applications as both a tubulin polymerization inhibitor and a TRPV1 channel agonist demonstrate the broad potential of photopharmacology. By providing precise spatiotemporal control, this compound and similar photoswitchable molecules offer researchers and drug developers unprecedented opportunities to dissect complex biological processes and to design novel therapeutic strategies with enhanced precision and reduced side effects. This guide serves as a foundational resource for understanding and applying the photopharmacology of this compound.
Trans-AzCA4: A Photoswitchable Agonist for Optical Control of Nociception Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The study of nociception, the neural process of encoding noxious stimuli, is fundamental to understanding and treating pain. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain and neurogenic inflammation. The development of precise tools to control TRPV1 activity in real-time is crucial for dissecting its role in these pathways. Trans-AzCA4 is a photoswitchable vanilloid compound that serves as a powerful tool for the optical control of TRPV1. In its dark-adapted trans state, it is relatively inactive. However, upon illumination with ultraviolet (UV-A) light, it isomerizes to the highly active cis form, potently agonizing TRPV1. This reversible process allows for precise temporal and spatial control over neuronal activity, making this compound an invaluable asset for studying nociception.
Core Mechanism of Action
This compound is a synthetic molecule designed to mimic endogenous TRPV1 agonists but with an incorporated azobenzene (B91143) photoswitch. This allows for its activity to be controlled by light. The core principle lies in the differential activity of its two isomers:
-
This compound (Inactive State): In the dark or under ambient light, the molecule exists predominantly in its stable trans configuration. In this form, it has a low affinity for the TRPV1 receptor and is largely inactive.
-
cis-AzCA4 (Active State): Upon irradiation with light of approximately 365 nm, the azobenzene moiety undergoes photoisomerization to the cis configuration. This conformational change dramatically increases the molecule's efficacy as a TRPV1 agonist. cis-AzCA4 binds to and activates the TRPV1 channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and can trigger action potentials.
-
Reversibility: The process is reversible. Illuminating the cis isomer with blue light (around 460 nm) promotes its isomerization back to the inactive trans form, thus deactivating the TRPV1 channel.
This photoswitching capability allows for repeated cycles of activation and inactivation without the need for chemical washout, offering unparalleled temporal control in experiments.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AzCA4 based on published studies.
| Parameter | Value | Notes |
| Wavelengths for Isomerization | ||
| trans to cis (Activation) | ~365 nm (optimal range 350-390 nm) | The largest cellular currents are observed around 350 nm, with the fastest activation kinetics (τon) at 360 nm.[1] |
| cis to trans (Inactivation) | ~460 nm | Efficiently reverses the activation induced by UV light.[1][2] |
| Concentrations Used in Studies | ||
| Cultured DRG Neurons | 100 nM - 200 nM | Effective for inducing intracellular Ca²⁺ influx and modulating neuronal currents and action potentials in wild-type mouse dorsal root ganglia (DRG) neurons. |
| HEK293T Cells (expressing TRPV1) | 1 µM | Used for whole-cell patch clamp electrophysiology to characterize photoswitchable currents. |
Key Signaling Pathway
The primary signaling pathway initiated by the photoactivation of AzCA4 is the canonical TRPV1 activation pathway in nociceptive neurons.
References
The Role of Trans-AzCA4 in Inflammatory Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trans-AzCA4, a photoswitchable molecule, and its application in the study of inflammatory pain. We will explore its mechanism of action, detail experimental protocols for its use, and present key quantitative data from preclinical studies.
Core Concept: Optical Control of Nociception
This compound is a synthetic, photoswitchable fatty acid analogue designed to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and plays a crucial role in the sensation of heat and pain. In inflammatory conditions, TRPV1 is sensitized by various inflammatory mediators, leading to a lowered pain threshold.
The key feature of this compound is its ability to change its shape, or isomerize, when exposed to specific wavelengths of light. In its dark-adapted or blue-light-exposed state (trans isomer), it is a relatively inactive form. However, upon irradiation with ultraviolet-A (UVA) light (approximately 365 nm), it converts to its cis isomer, which is a potent agonist of the TRPV1 receptor. This activation can be reversed by exposing it to blue light (approximately 460 nm), returning it to the inactive trans state. This reversible, light-dependent activation provides researchers with precise temporal and spatial control over TRPV1 activity, making this compound a powerful tool for investigating the dynamics of inflammatory pain signaling.[1][2]
Mechanism of Action: Light-Dependent TRPV1 Agonism
The primary mechanism of this compound in the context of pain research is its function as a photoswitchable agonist of the TRPV1 receptor.[1][2]
-
Activation: Irradiation with 365 nm light induces the isomerization of the inactive this compound to the active cis-AzCA4.[1]
-
TRPV1 Binding and Channel Gating: The cis-AzCA4 isomer binds to the TRPV1 receptor, causing the ion channel to open.
-
Cation Influx and Depolarization: The opening of the TRPV1 channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.
-
Action Potential Firing: This influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials.
-
Nociceptive Signaling: These action potentials are then propagated along the sensory nerve to the central nervous system, where they are interpreted as pain.
-
Deactivation: Irradiation with 460 nm light converts the active cis-AzCA4 back to the inactive this compound, leading to the closure of the TRPV1 channel and cessation of the pain signal.
This process allows for the precise initiation and termination of nociceptive signals, mimicking aspects of acute pain and allowing for detailed study of the downstream consequences of TRPV1 activation.
Signaling Pathway Diagram
References
Trans-AzCA4: A Technical Guide for Optical Control of Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-AzCA4, or (E)-4-(4-((4-butylphenyl)diazenyl)phenyl)-N-(3-hydroxy-4-methoxybenzyl)butanamide, is a synthetic photoswitchable lipid designed for the optical control of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] As a member of the azobenzene (B91143) family, this compound can undergo reversible photoisomerization, allowing for precise temporal and spatial control over neuronal activity in cells expressing TRPV1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and key applications in neuroscience research.
Mechanism of Action
This compound is a photopharmacological tool that acts as a conditional agonist for the TRPV1 receptor, a non-selective cation channel predominantly known for its role in nociception and thermosensation. The molecule has two isomeric states: the thermally stable, inactive trans-isomer and the light-induced, active cis-isomer.
In its dark-adapted state, the molecule exists predominantly in the trans configuration and exhibits low affinity for the TRPV1 receptor.[2] Upon irradiation with ultraviolet (UV) light, specifically around 365 nm, the azobenzene core of this compound undergoes isomerization to the cis configuration. This conformational change renders the molecule active, allowing it to bind to and activate the TRPV1 channel. Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials in neurons. The process is reversible; irradiation with blue light, at approximately 460 nm, promotes the isomerization of the active cis-AzCA4 back to the inactive trans-isomer, leading to the deactivation of the TRPV1 channel and cessation of the neuronal response.[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its interaction with the TRPV1 receptor, compiled from the available literature.
| Property | Value | Reference(s) |
| Chemical Formula | C28H33N3O3 | [2] |
| Molar Mass | 459.59 g/mol | [2] |
| Isomerization Wavelengths | ||
| trans to cis (Activation) | ~365 nm | [2][3] |
| cis to trans (Deactivation) | ~460 nm | [2][3] |
| Concentration for Neuronal Activation | 100 - 200 nM | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage Stability | Stable for at least one year at -20°C in the dark | [2] |
| Parameter | Value | Reference(s) |
| Binding Affinity (Kd or Ki) | Specific binding affinity data for this compound to the TRPV1 receptor is not currently available in the public literature. It is presumed to act on the same vanilloid binding site as capsaicin. | |
| Photoisomerization Quantum Yield (Φ) | The quantum yield for the trans to cis photoisomerization of unsubstituted azobenzene is approximately 0.11. Specific data for this compound is not available. | [5] |
| Photoisomerization Kinetics | The kinetics of photoisomerization are typically on the picosecond to nanosecond timescale for azobenzene derivatives. Specific rate constants for this compound have not been reported. | [6] |
| Off-Target Effects | Control experiments in cells not expressing TRPV1 have shown no response to this compound, suggesting high selectivity for its target.[2] | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its use in optical control of neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Off-Target Effects of Trans-AzCA4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-AzCA4 is a synthetic, photoswitchable molecule designed as a specific agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its ability to be optically controlled offers a powerful tool for studying nociception and other TRPV1-mediated physiological processes. While initial reports suggest high specificity, a thorough investigation of potential off-target effects is a critical step in the validation of any chemical probe or therapeutic lead. Off-target interactions can lead to unforeseen biological consequences, confounding experimental results and posing potential safety risks in therapeutic applications. This technical guide outlines a comprehensive strategy for the systematic identification and validation of potential off-target interactions of this compound, employing state-of-the-art methodologies in chemical proteomics and cell biology.
Introduction to this compound and Off-Target Profiling
This compound is an azobenzene-containing derivative of capsaicin, the pungent compound in chili peppers.[1] In its thermally stable trans isomeric state, the molecule is largely inactive. Upon irradiation with UV light (λ ≈ 365 nm), it converts to the cis isomer, which is a potent agonist of the TRPV1 channel. This activation is reversible with the application of blue light (λ ≈ 460 nm), allowing for precise temporal control of TRPV1 activity. The on-target signaling cascade of TRPV1 activation primarily involves the influx of cations, leading to depolarization of sensory neurons and the sensation of pain and heat.[2][3][4]
Despite its rational design, the potential for off-target interactions of this compound cannot be disregarded. Small molecules frequently interact with multiple proteins, a phenomenon known as polypharmacology. Identifying these off-targets is essential for a complete understanding of the compound's mechanism of action and for anticipating potential side effects. This guide details a multi-pronged approach to elucidate the off-target profile of this compound.
Methodologies for Off-Target Identification
A combination of unbiased, proteome-wide screening methods and targeted validation approaches is recommended for a thorough assessment of off-target effects.
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify direct binding partners of a small molecule in a complex biological sample. This method involves a chemically modified version of the compound of interest—a photoaffinity probe—that can be covalently cross-linked to its binding partners upon photoactivation.
Experimental Protocol:
-
Probe Synthesis: A photoaffinity probe of this compound would be synthesized. This would typically involve incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) into the this compound scaffold, while minimally altering its core structure to retain its binding properties.
-
Incubation: The photoaffinity probe is incubated with live cells, cell lysates, or tissue homogenates to allow for binding to its targets.
-
UV Activation: The sample is irradiated with UV light at a specific wavelength to activate the photoreactive group, inducing covalent cross-linking to any proteins in close proximity.
-
Enrichment: If a biotin tag is used, the cross-linked protein-probe complexes are enriched from the lysate using streptavidin-coated beads.
-
Identification by Mass Spectrometry: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: Putative off-targets are validated through competition experiments, where an excess of the unmodified this compound is co-incubated with the probe. A genuine interaction will show a significant reduction in the signal for the identified protein.
Caption: Workflow for off-target identification using photoaffinity labeling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the target engagement of a compound in a cellular environment. The principle is that the binding of a ligand can alter the thermal stability of its target protein. This can be assessed on a single-target basis by Western blotting or on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling or TPP).
Experimental Protocol:
-
Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.
-
Heating: The samples are divided into aliquots and heated to a range of temperatures.
-
Lysis and Centrifugation: For intact cells, they are lysed after heating. All samples are then centrifuged to separate soluble proteins from aggregated, denatured proteins.
-
Quantification (Western Blot): For a candidate protein, the amount of soluble protein at each temperature is quantified by Western blotting. A shift in the melting curve in the presence of this compound indicates a direct interaction.
-
Quantification (Mass Spectrometry - TPP): For a proteome-wide analysis, the soluble fractions from a few selected temperatures are analyzed by quantitative mass spectrometry. Proteins that show a significant change in their thermal stability upon this compound treatment are identified as potential binding partners.
Quantitative Proteomics
Quantitative proteomics can be used to assess the downstream consequences of this compound treatment, which may be indicative of off-target pathway modulation. Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be employed.
Experimental Protocol:
-
Cell Culture and Treatment: Two populations of cells are cultured. One is treated with this compound (and irradiated to induce the cis form), and the other serves as a vehicle-treated control.
-
Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by high-resolution LC-MS/MS.
-
Data Analysis: The relative abundance of thousands of proteins is compared between the treated and control samples. Significant changes in the expression level or post-translational modification status (e.g., phosphorylation) of certain proteins can point towards signaling pathways affected by this compound, potentially through off-target interactions.
Kinome Profiling
Since a large number of small molecule drugs interact with kinases, screening this compound against a panel of kinases is a prudent step. Several commercial services offer kinome-wide profiling, where the inhibitory activity of a compound is tested against hundreds of purified kinases.
Experimental Protocol:
-
Compound Submission: this compound is submitted to a kinome profiling service.
-
Biochemical Assays: The service performs high-throughput biochemical assays to measure the enzymatic activity of a large panel of kinases in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Validation: For any identified hits, follow-up dose-response experiments are conducted to determine the IC50 value, which represents the concentration of this compound required to inhibit the kinase activity by 50%.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical Off-Target Hits from Photoaffinity Labeling and TPP
| Protein ID (UniProt) | Gene Name | Method | Fold Enrichment (PAL) / ΔTm (°C) (TPP) | p-value | Notes |
| P06213 | HSPA8 | PAL | 8.2 | 0.001 | Heat shock protein, common hit |
| Q13547 | MAPK3 | TPP | +2.5 | 0.005 | Mitogen-activated protein kinase 3 |
| P27361 | FYN | TPP | +1.8 | 0.012 | Proto-oncogene tyrosine-protein kinase |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical Results from Quantitative Proteomics
| Protein ID (UniProt) | Gene Name | Abundance Ratio (this compound/Control) | p-value | Biological Process |
| P60709 | ACTB | 1.05 | 0.89 | Cytoskeleton (housekeeping) |
| P28482 | STAT1 | 1.98 | 0.002 | Signal transduction |
| Q06124 | JUNB | 2.54 | <0.001 | Transcription factor |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical Results from Kinome Profiling
| Kinase | Gene Symbol | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| ABL1 | ABL1 | 15 | >10,000 | Tyrosine |
| FYN | FYN | 65 | 850 | Tyrosine (Src family) |
| LCK | LCK | 58 | 1,200 | Tyrosine (Src family) |
| MAPK3 | ERK1 | 72 | 650 | CMGC (MAPK) |
| ... | ... | ... | ... | ... |
Visualization of Signaling Pathways
Visualizing the known on-target pathway and potential off-target pathways is crucial for generating hypotheses about the functional consequences of off-target binding.
On-Target TRPV1 Signaling
Activation of TRPV1 by cis-AzCA4 leads to an influx of Ca²⁺ and Na⁺, depolarizing the neuron and activating downstream signaling cascades involving kinases like PKA and PKC, which can further modulate channel activity.
Caption: On-target signaling pathway of this compound via TRPV1 activation.
Hypothetical Off-Target Signaling
If kinome profiling and TPP experiments were to identify a member of the Src kinase family (e.g., FYN) and a MAP kinase (e.g., MAPK3/ERK1) as off-targets, a plausible off-target signaling pathway could be constructed. Unintended inhibition or activation of such kinases could perturb numerous cellular processes.
Caption: A hypothetical off-target pathway for this compound.
Conclusion
The photoswitchable TRPV1 agonist this compound is a valuable research tool. However, a rigorous evaluation of its selectivity is paramount for the correct interpretation of experimental data and for any future translational development. The multi-faceted approach described in this guide, combining direct target engagement assays like photoaffinity labeling and CETSA with downstream functional readouts from quantitative proteomics and kinome profiling, provides a robust framework for identifying and validating potential off-target effects. The resulting data will create a comprehensive selectivity profile for this compound, enhancing its utility and reliability as a chemical probe.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trans-AzCA4 and its Red-Shifted Variant, red-AzCA-4, in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photoswitchable transient receptor potential vanilloid 1 (TRPV1) agonists, Trans-AzCA4 and its red-shifted analog, red-AzCA-4. These molecules offer unprecedented spatiotemporal control over TRPV1 activation, making them invaluable tools in neuroscience and drug development. This document details their mechanism of action, summarizes key quantitative data, provides experimental protocols for their use, and illustrates relevant pathways and workflows.
Introduction to this compound and red-AzCA-4
This compound is a synthetic, photoswitchable molecule that combines a capsaicin (B1668287) headgroup with a fatty acid tail containing an azobenzene (B91143) moiety.[1] This design allows for the reversible photoisomerization between a thermally stable, less active trans-isomer and a metastable, more potent cis-isomer.[2] The ability to control the conformation of AzCA4 with light provides a powerful method for optically controlling the activity of the TRPV1 ion channel, a key player in nociception and pain signaling.[2]
To overcome the limitations of using UV-A light for in vivo applications, such as poor tissue penetration and potential phototoxicity, a red-shifted variant, red-AzCA-4, was developed.[3] Red-AzCA-4 incorporates four chlorine atoms at the ortho-positions of the azobenzene core, shifting its absorption spectrum to longer, more tissue-penetrant wavelengths.[3] This modification enables the use of green and blue light for photoisomerization, significantly enhancing its utility for in vivo research in freely moving animals.
Mechanism of Action
Both this compound and red-AzCA-4 are agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons. The activation of TRPV1 by these photoswitchable ligands is dependent on the conformation of their azobenzene core.
-
trans-isomer (Inactive/Less Active State): In its dark-adapted, stable state, the molecule exists predominantly in the trans-conformation. In this form, it has a significantly lower affinity for the TRPV1 receptor and is considered the "off" or less active state.
-
cis-isomer (Active State): Upon irradiation with a specific wavelength of light (UV-A for this compound, UV-A/green for red-AzCA-4), the azobenzene moiety undergoes isomerization to the cis-conformation. This conformational change increases the molecule's efficacy at the TRPV1 receptor, leading to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent neuronal depolarization. This is considered the "on" state.
-
Reversibility: The photoisomerization is reversible. Irradiation with a different wavelength of light (blue light for both) or thermal relaxation in the dark will convert the cis-isomer back to the more stable trans-form, deactivating the receptor.
This reversible, light-dependent activation allows for precise temporal and spatial control over neuronal activity in cells and tissues expressing TRPV1.
Quantitative Data
While precise EC50 values, quantum yields, and thermal half-lives for this compound and red-AzCA-4 are not consistently reported across the literature, the following tables summarize the available photophysical and pharmacological properties.
| Parameter | This compound | red-AzCA-4 | Reference |
| Chemical Formula | C₂₈H₃₃N₃O₃ | C₂₈H₂₉Cl₄N₃O₃ | |
| Molecular Weight | 459.58 g/mol | 597.38 g/mol | |
| CAS Number | 2260670-59-3 | Not available | |
| Solubility | Soluble in DMSO, Chloroform, Methanol | Soluble in DMSO |
Table 1: Physicochemical Properties
| Parameter | This compound | red-AzCA-4 | Reference |
| Target | TRPV1 | TRPV1 | |
| Action | Agonist | Agonist | |
| Active Isomer | cis | cis | |
| trans → cis Isomerization λ | ~365 nm (UV-A) | ~375 nm (UV-A) / Green light | |
| cis → trans Isomerization λ | ~460 nm (Blue) | Blue light | |
| EC50 (cis-isomer) | Not explicitly stated, but more potent than trans | Not explicitly stated, but more potent than trans | |
| EC50 (trans-isomer) | Not explicitly stated, but less potent than cis | Not explicitly stated, but less potent than cis | |
| Quantum Yield (trans → cis) | Not explicitly stated | Not explicitly stated | |
| Thermal Relaxation Half-life (cis → trans) | Not explicitly stated | Not explicitly stated |
Table 2: Pharmacological and Photophysical Properties
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and red-AzCA-4.
Synthesis of this compound
A detailed synthesis protocol for this compound has been described in the literature. The synthesis of red-AzCA-4 involves a similar strategy with the incorporation of a tetra-ortho-chloro-azobenzene core, which can be achieved through methods like palladium(II)-catalyzed C-H activation.
Preparation of Stock Solutions
-
Dissolve this compound or red-AzCA-4 in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.
In Vitro Calcium Imaging with Fluo-4 AM
This protocol is for monitoring TRPV1 activation in cultured neurons.
Materials:
-
Cultured neurons expressing TRPV1 (endogenously or via transduction)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound or red-AzCA-4 stock solution
-
Light source for photoisomerization (e.g., LED or laser with appropriate wavelengths)
-
Fluorescence microscope with a camera for image acquisition
Procedure:
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for microscopy. For non-endogenous expression, transduce cells with a lentiviral vector carrying the TRPV1 gene.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO.
-
Dilute this mixture in HBSS to a final Fluo-4 AM concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Application: Add the desired concentration of this compound or red-AzCA-4 (e.g., 20 nM for red-AzCA-4) to the imaging buffer.
-
Imaging and Photoswitching:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
To activate TRPV1, illuminate the cells with the appropriate wavelength for trans to cis isomerization (e.g., 365 nm for this compound, 375 nm or green light for red-AzCA-4).
-
Record the increase in fluorescence intensity, which corresponds to an influx of Ca²⁺.
-
To deactivate, illuminate with blue light to promote cis to trans isomerization and record the decrease in fluorescence.
-
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) over time to quantify the calcium response.
In Vivo Conditioned Place Preference (CPP) Assay
This protocol describes how to assess the rewarding or aversive effects of optically controlling TRPV1-expressing neurons in a specific brain region (e.g., the ventral tegmental area, VTA) in mice.
Materials:
-
Mice with genetically encoded TRPV1 in the target neuron population (e.g., via viral vector injection) and implanted with a multifunctional fiber for drug and light delivery.
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
red-AzCA-4 solution for infusion.
-
Light source coupled to the implanted fiber.
-
Video tracking software.
Procedure:
-
Pre-conditioning (Day 1):
-
Allow each mouse to freely explore the entire CPP apparatus for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment to establish baseline preference.
-
-
Conditioning (Days 2-3):
-
On conditioning days, confine the mouse to one of the compartments.
-
Infuse red-AzCA-4 through the implanted fiber.
-
Pair the confinement in this compartment with light delivery at the wavelength that induces the cis-isomer (active state).
-
On alternate sessions, confine the mouse to the other compartment and infuse the vehicle, with the light off or delivered at the deactivating wavelength.
-
The order of conditioning (drug/light-paired vs. vehicle) should be counterbalanced across animals.
-
-
Post-conditioning (Day 4):
-
Allow the mouse to freely explore the entire apparatus again in a drug-free state.
-
Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug/light-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting a rewarding effect.
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: TRPV1 activation pathway by photoswitchable agonists.
Caption: Experimental workflow for in vitro calcium imaging.
Caption: Conditioned Place Preference (CPP) experimental timeline.
Conclusion
This compound and its red-shifted variant, red-AzCA-4, are powerful photopharmaceutical tools that enable precise optical control of TRPV1 receptors. Their ability to be reversibly activated and deactivated with light offers researchers unprecedented control over neuronal signaling in both in vitro and in vivo settings. The development of red-AzCA-4, in particular, has opened up new avenues for studying the role of TRPV1 in complex behaviors in freely moving animals. This guide provides a foundational understanding and practical protocols for the application of these innovative research compounds. Further research to fully quantify their photophysical and pharmacological properties will undoubtedly enhance their utility and broaden their applications in the fields of neuroscience and drug discovery.
References
- 1. Optical control of neuronal activities with photoswitchable nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trans-AzCA4 Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of Trans-AzCA4, a photoswitchable vanilloid compound. The procedures outlined below are based on established methodologies and are intended to guide researchers in the efficient production of this valuable molecular tool for studying transient receptor potential vanilloid 1 (TRPV1) channels.
Overview
This compound is a synthetic molecule designed to act as a light-sensitive agonist of the TRPV1 ion channel. Its azobenzene (B91143) core allows for reversible isomerization between the trans and cis forms using specific wavelengths of light. The trans isomer is the more biologically active form. This photoswitchable property enables precise temporal control over TRPV1 activation, making it a powerful tool for research in nociception, sensory biology, and pharmacology.
The synthesis of this compound involves a two-step process: first, the synthesis of the photoswitchable fatty acid precursor, (E)-4-(4-((4-hexylphenyl)diazenyl)phenoxy)butanoic acid (FAAzo4), followed by its coupling with vanillylamine (B75263) to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| FAAzo4 | C₂₂H₂₈N₂O₃ | 384.48 | 75 | Orange Solid |
| This compound | C₂₈H₃₃N₃O₃ | 459.58 | 85 | Yellow Solid |
Experimental Protocols
Part 1: Synthesis of (E)-4-(4-((4-hexylphenyl)diazenyl)phenoxy)butanoic acid (FAAzo4)
This protocol details the synthesis of the key intermediate, a photoswitchable fatty acid analog.
Materials:
-
4-((4-hexylphenyl)diazenyl)phenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-((4-hexylphenyl)diazenyl)phenol (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and ethyl 4-bromobutanoate (1.5 eq).
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the solution at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford FAAzo4 as an orange solid.
Part 2: Synthesis of this compound
This protocol describes the final coupling step to produce this compound.
Materials:
-
(E)-4-(4-((4-hexylphenyl)diazenyl)phenoxy)butanoic acid (FAAzo4)
-
Vanillylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve FAAzo4 (1.0 eq), vanillylamine hydrochloride (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq) in dichloromethane.
-
Add triethylamine (3.0 eq) to the mixture and stir at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a yellow solid.
Purification Protocol
Purification of both the intermediate (FAAzo4) and the final product (this compound) is achieved through flash column chromatography.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (FAAzo4): A gradient of ethyl acetate in hexanes. Mobile Phase (this compound): A gradient of methanol (B129727) in dichloromethane.
The fractions containing the desired product, as identified by thin-layer chromatography (TLC), are pooled and the solvent is removed under reduced pressure to yield the purified solid.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway
The diagram below depicts the light-dependent activation of the TRPV1 channel by this compound.
Caption: Light-induced activation of TRPV1 by this compound.
Application Notes and Protocols for Trans-AzCA4 in Cell Culture Experiments
Introduction
Trans-AzCA4, also known as Azo-CA4, is a photoswitchable analog of Combretastatin A-4 (CA4), a potent inhibitor of tubulin polymerization.[1] This molecule offers spatiotemporal control over its biological activity through light-induced isomerization. The trans isomer of AzCA4 is the thermodynamically stable and less biologically active form. Upon irradiation with UV-A light (approximately 365 nm), it converts to the cis isomer, which is the highly active form. This process can be reversed using blue light (approximately 460 nm), returning the molecule to its less active trans state.[2][3]
The primary mechanisms of action for the cis form of AzCA4 are the inhibition of tubulin polymerization, making it a valuable tool in cancer research, and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is significant for applications in neuroscience.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on its photoswitchable properties.
Mechanism of Action
The biological effects of AzCA4 are dictated by its isomeric state, which can be controlled by light.
-
Inhibition of Tubulin Polymerization: The cis isomer of AzCA4 mimics the action of Combretastatin A-4 by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, making it a target for cancer therapy. The trans isomer has significantly lower potency in this regard.
-
Activation of TRPV1 Channel: In addition to its anti-mitotic effects, AzCA4 is a photoswitchable agonist of the TRPV1 channel, a non-selective cation channel involved in nociception. The cis isomer activates TRPV1, leading to an influx of cations, including Ca2+, which depolarizes the cell membrane and can trigger action potentials in neurons. This allows for precise optical control over neuronal activity.
Data Presentation
Table 1: Photoswitching Properties of AzCA4
| Property | Wavelength (nm) | Resulting Isomer | Biological Activity |
| Activation | ~365 | cis-AzCA4 | High |
| Deactivation/Reversion | ~460 | This compound | Low |
Table 2: Recommended Conditions for In Vitro Experiments
| Experiment | Cell Type | This compound Concentration | Light Exposure (Activation) |
| Cytotoxicity Assay | Cancer cell lines (e.g., HeLa, A549) | 10 nM - 1 µM | 365 nm, 5-30 min (dependent on light source intensity) |
| Microtubule Staining | Adherent cell lines (e.g., HeLa) | 100 nM - 500 nM | 365 nm, 5-15 min |
| TRPV1 Activation | HEK293T-TRPV1, DRG neurons | 100 nM - 1 µM | 365 nm, seconds to minutes for sustained activation |
Experimental Protocols
General Handling and Preparation of this compound
Caution: this compound is light-sensitive. All steps involving the handling of the compound and its solutions should be performed in the dark or under dim red light to prevent unintentional isomerization to the cis form.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into light-protected tubes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in a pre-warmed cell culture medium. Mix thoroughly by gentle inversion.
-
Use the working solution immediately and protect it from light until the point of experimental activation.
-
Protocol: Photoswitchable Cytotoxicity Assay (e.g., MTT Assay)
This protocol assesses the light-dependent cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include "no drug" controls and "vehicle (DMSO)" controls.
-
Prepare two identical plates: one for light activation ("Light") and one to be kept in the dark ("Dark").
-
-
Light Activation:
-
Place the "Light" plate under a UV lamp with a peak emission of ~365 nm. The distance and duration of exposure should be optimized to achieve isomerization without causing phototoxicity to the cells. A preliminary experiment to test light exposure without the compound is recommended.
-
Wrap the "Dark" plate completely in aluminum foil and place it in the incubator.
-
-
Incubation: Incubate both plates for an appropriate duration (e.g., 24-72 hours).
-
Viability Assessment:
-
Perform a standard MTT or other cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compare the dose-response curves between the "Light" and "Dark" conditions to determine the photoswitchable cytotoxicity.
Protocol: Immunofluorescence Staining for Microtubule Disruption
This protocol visualizes the effect of photoactivated AzCA4 on the cellular microtubule network.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12-well or 24-well plate and allow them to adhere and grow for 24 hours.
-
Treatment and Photoactivation:
-
Treat the cells with the desired concentration of this compound (e.g., 200 nM) for a short period (e.g., 4-6 hours).
-
Expose the cells to 365 nm light for 5-15 minutes to induce isomerization to cis-AzCA4. Keep a control group in the dark.
-
-
Cell Fixation:
-
After incubation, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Compare the microtubule structure in light-exposed versus dark-control cells.
-
Visualizations
Caption: Isomerization of AzCA4 by light.
Caption: Cis-AzCA4 induced cell death pathway.
References
Application Notes: Optical Control of Neuronal Activity in Brain Slices using Trans-AzCA4
Introduction
Trans-AzCA4 is a photoswitchable agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive neurons and also found in various brain regions. As a photopharmacological tool, this compound allows for precise spatiotemporal control of TRPV1 activity. The molecule exists in two isomeric states: the thermally stable, inactive trans isomer and the light-induced, active cis isomer. This property enables researchers to optically control neuronal firing and signaling pathways modulated by TRPV1 activation with high temporal resolution.
Mechanism of Action
This compound is an azobenzene-based compound that acts as a reversible agonist of the TRPV1 receptor.[1] In its dark-adapted, linear trans form, the molecule has low affinity for the TRPV1 channel. Upon irradiation with ultraviolet (UV) light (~365 nm), it undergoes photoisomerization to the bent cis form.[1] This conformational change dramatically increases its efficacy as a TRPV1 agonist, leading to channel opening, cation influx (primarily Ca2+ and Na+), membrane depolarization, and the firing of action potentials in expressing neurons.[1] The process is reversible; irradiation with blue light (~460 nm) promotes isomerization back to the inactive trans state, effectively silencing the induced neuronal activity.[1] This allows for multiple cycles of activation and deactivation without the need for washout of the compound.[1]
Applications in Neuroscience Research
-
Precise Spatiotemporal Control: Enables the study of specific neural circuits by activating TRPV1-expressing neurons in defined regions of a brain slice at precise times.
-
Nociception and Pain Pathways: Facilitates the investigation of synaptic transmission and plasticity in pain-related pathways within the brain and spinal cord slices.
-
Modulation of Neuronal Excitability: Allows for the controlled depolarization of specific neuronal populations to study their role in network oscillations and information processing.[1]
-
Drug Screening: Can be used as a tool to screen for compounds that modulate TRPV1 channel activity or its downstream signaling.
Experimental Protocols
This section provides a detailed protocol for the application of this compound in acute brain slices for electrophysiological recording. This protocol is adapted from methodologies reported for cultured neurons and general acute slice preparations.[1][2][3]
Reagents and Solutions
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Sucrose-based cutting solution, composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 D-glucose.
-
All solutions should be freshly prepared and bubbled with 95% O2 / 5% CO2 for at least 30 minutes prior to use, ensuring a pH of ~7.4.
Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution into oxygenated aCSF to the desired final working concentration (e.g., 100-300 nM). The final DMSO concentration should be kept low (<0.1%) to avoid off-target effects.
Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the brain onto a vibratome stage and cut slices (e.g., 300-400 µm thick) of the desired brain region.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
Application and Photostimulation
-
Transfer a single brain slice to the recording chamber of an electrophysiology setup (e.g., a patch-clamp rig mounted on an upright microscope).
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Obtain a stable baseline recording (e.g., whole-cell patch-clamp or local field potential).
-
Switch the perfusion to aCSF containing the final working concentration of this compound (e.g., 200 nM).[1] Allow the compound to perfuse the slice for several minutes in the dark to ensure equilibration.
-
Deliver light to the brain slice through the microscope objective or a dedicated light guide. Use a light source capable of delivering specific wavelengths (e.g., an LED or a Xenon lamp with appropriate filters).
-
Record the resulting changes in neuronal activity (e.g., inward currents, action potential firing).[1]
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound, derived from studies in neuronal preparations.[1]
Table 1: Recommended Concentrations and Photostimulation Parameters
| Parameter | Recommended Value | Notes |
| Working Concentration | 100 - 300 nM | Start with a lower concentration and titrate as needed. |
| Activation Wavelength | ~365 nm | To convert trans (inactive) to cis (active). |
| Deactivation Wavelength | ~460 nm | To convert cis (active) back to trans (inactive). |
| Light Pulse Duration | 5 - 20 seconds | Dependent on light intensity and desired effect duration. |
Table 2: Electrophysiological Effects in DRG Neurons (at 200 nM)
| Configuration | Observation with 365 nm light | Observation with 460 nm light |
| Voltage Clamp (-60 mV) | Reversible inward current | Cessation of inward current |
| Current Clamp (0 pA) | Action potential firing | Cessation of action potential firing |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound photoswitching and subsequent activation of the TRPV1 signaling cascade.
Experimental Workflow
Caption: Step-by-step workflow from preparation to data analysis for this compound experiments in brain slices.
References
In Vivo Delivery of Trans-AzCA4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-AzCA4 is a synthetic, photo-responsive molecule belonging to the azobenzene (B91143) family of chemical photoswitches. Its biological activity can be controlled with high spatiotemporal precision using light, making it a valuable tool for photopharmacology research. The trans isomer is typically the more thermodynamically stable and biologically active form, while irradiation with a specific wavelength of light converts it to the cis isomer, which may exhibit altered or diminished activity. This light-dependent activation allows for targeted therapeutic effects and reduced off-target activity.
These application notes provide a comprehensive overview of potential in vivo delivery methods for this compound, based on established protocols for similar small molecules and photoswitchable compounds. The information herein is intended to serve as a guide for preclinical research and development. It is crucial to note that compound-specific optimization and validation are essential for any new in vivo application.
Data Presentation: In Vivo Delivery Parameters (Examples)
Due to the limited availability of specific in vivo data for this compound, the following tables present example parameters derived from studies on other azobenzene photoswitches and hydrophobic small molecules. These tables are intended for illustrative purposes and to provide a starting point for experimental design.
Table 1: Systemic Administration Parameters for Photoswitchable Small Molecules in Rodent Models
| Parameter | Mouse | Rat |
| Route of Administration | Intravenous (IV), Intraperitoneal (IP) | Intravenous (IV), Intraperitoneal (IP) |
| Dosage Range (Exemplar) | 1 - 10 mg/kg | 1 - 10 mg/kg |
| Injection Volume (IV) | < 0.2 mL (tail vein) | < 0.5 mL (tail vein) |
| Injection Volume (IP) | < 2-3 mL | < 5-10 mL |
| Vehicle Composition (Exemplar) | 10% DMSO, 40% PEG 300, 50% Saline | 5% DMSO, 30% PEG 300, 65% Saline |
| Maximum DMSO Concentration | ~10% | ~5% |
Table 2: Localized (Intravitreal) Administration Parameters for Photoswitchable Small Molecules in Mouse Models
| Parameter | Value |
| Route of Administration | Intravitreal (IVT) |
| Dosage Range (Exemplar) | 1 - 10 µM (final concentration in vitreous) |
| Injection Volume | 0.5 - 2 µL |
| Vehicle Composition (Exemplar) | 0.5 - 1% DMSO in sterile PBS |
| Needle Gauge | 33 - 34 G |
Table 3: Exemplar Pharmacokinetic Parameters for a Systemically Administered Azobenzene Analog
| Parameter | Value |
| Half-life (t½) | 2 - 6 hours |
| Maximum Concentration (Cmax) | 1 - 5 µM |
| Time to Maximum Concentration (Tmax) | 0.25 - 1 hour (IV); 0.5 - 2 hours (IP) |
| Volume of Distribution (Vd) | 1 - 3 L/kg |
| Clearance (CL) | 0.2 - 0.8 L/hr/kg |
Disclaimer: The data presented in these tables are examples based on published literature for analogous compounds and should not be considered as validated parameters for this compound. Researchers must conduct their own formulation, dosing, and pharmacokinetic studies.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific experimental goals, animal model, and the physicochemical properties of the final this compound formulation. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of this compound suitable for systemic or local administration in animal models. Due to the likely hydrophobic nature of this compound, a co-solvent system is often required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 or 400 (PEG 300/400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve this compound in the minimum required volume of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid compound degradation.
-
-
Vehicle Preparation (Co-solvent System):
-
In a separate sterile vial, prepare the desired co-solvent mixture. For example, for a final vehicle of 10% DMSO and 40% PEG 300 in saline, first mix the appropriate volume of PEG 300 with saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the co-solvent/saline mixture while vortexing to avoid precipitation.
-
Bring the formulation to the final desired volume with sterile saline or PBS.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents, within safe limits).
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
It is recommended to confirm the concentration of this compound in the final formulation using a suitable analytical method (e.g., HPLC-UV).
-
The pH of the final formulation should be measured and adjusted to be within a physiologically acceptable range (pH 7.0-7.4) if necessary.
-
Protocol 2: Systemic Administration via Intravenous (IV) Injection in Mice
Objective: To deliver this compound systemically for studies on its biodistribution, pharmacokinetics, and systemic efficacy.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp or warming pad
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Place the mouse in a restraint device, exposing the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
-
Injection:
-
Load the syringe with the appropriate volume of the this compound formulation. Ensure no air bubbles are present.
-
Position the needle, bevel up, parallel to the lateral tail vein and insert it into the vein.
-
Slowly inject the formulation. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and re-attempt.
-
The maximum bolus injection volume should not exceed 5 mL/kg.[1]
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Localized Administration via Intravitreal (IVT) Injection in Mice
Objective: To deliver this compound directly to the vitreous humor of the eye for studies on retinal diseases. This is a specialized procedure that requires significant technical skill.
Materials:
-
Prepared this compound formulation (typically at a higher concentration for small volume injection)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Povidone-iodine solution
-
Sterile saline
-
33-34 gauge beveled or glass capillary needles
-
Microsyringe (e.g., Hamilton syringe)
-
Dissecting microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection and confirm the depth of anesthesia.
-
Place the mouse on a warming pad to maintain body temperature.
-
Apply a drop of topical anesthetic to the eye to be injected.
-
Disinfect the ocular surface with a dilute povidone-iodine solution, followed by a sterile saline rinse.
-
-
Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using a microsyringe with a 33-34 gauge needle, carefully puncture the sclera posterior to the limbus, avoiding the lens. The volume of the adult mouse vitreous is approximately 5 µL.[2]
-
Slowly inject the desired volume (typically 0.5-2 µL) of the this compound formulation into the vitreous cavity.[3]
-
Hold the needle in place for a few seconds before slowly withdrawing it to minimize reflux.
-
-
Post-Injection Care:
-
Apply a topical antibiotic ointment to the injected eye.
-
Monitor the animal until it recovers from anesthesia.
-
Observe for any signs of ocular inflammation or complications in the following days.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A diagram illustrating the photo-isomerization of this compound and its subsequent interaction with a target protein to elicit a biological effect.
Caption: A flowchart outlining the key steps in an in vivo study involving the delivery of this compound.
Caption: A diagram comparing the logical flow of systemic versus local in vivo delivery of this compound.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Trans-AzCA4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-AzCA4 is a photoswitchable vanilloid that acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its unique characteristic lies in its photo-isomerization; the trans isomer is relatively inactive in its dark-adapted state, while the cis isomer, formed upon irradiation with UV-A light (typically around 365 nm), potently activates TRPV1.[1] This property allows for precise spatiotemporal control of TRPV1 activity, making this compound a valuable tool in studying nociception and other TRPV1-mediated physiological and pathological processes.[1]
Determining the optimal concentration of this compound is a critical first step for any experiment to ensure a robust and reproducible biological response while avoiding off-target effects or cytotoxicity. This document provides detailed protocols and application notes for calculating the optimal working concentration of this compound for in vitro assays.
Data Presentation: Summary of Reported this compound Concentrations
The following table summarizes the concentrations of this compound that have been used in published research, providing a starting point for designing dose-response experiments.
| Cell Type | Concentration | Application | Key Findings | Reference |
| HEK293T cells expressing TRPV1 | 100 nM | In vitro patch-clamp electrophysiology | Showed significant, light-dependent efficacy. | [1] |
| Dorsal Root Ganglion (DRG) neurons | 100 nM | In vitro calcium imaging | Caused an increase in intracellular Ca2+ concentration in ~30% of DRG neurons upon irradiation. | [1] |
| Dorsal Root Ganglion (DRG) neurons | 200 nM | In vitro calcium imaging | Used in experiments to study TRPV1 desensitization. | [1] |
| Dorsal Root Ganglion (DRG) neurons | 1 µM | In vitro electrophysiology (puff pipette) | At this optimized concentration, showed no activity in its trans-configuration but rapid TRPV1 activation upon isomerization to its cis-configuration. | [1] |
Experimental Protocols
General Considerations Before Starting
-
Solubility and Storage: Information on the solubility and appropriate solvents for this compound should be obtained from the supplier's data sheet.[2] Stock solutions are typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO) and stored at low temperatures, protected from light.[2]
-
Cell Line Authentication: Ensure that the cell lines used are authenticated to guarantee the validity of the data.
-
Light Source: A calibrated light source capable of delivering a consistent wavelength and intensity of UV-A light (e.g., 365 nm) is required for the photo-isomerization of this compound.
Protocol for Determining the Optimal Concentration of this compound
This protocol is designed to determine the optimal concentration of this compound by assessing its dose-dependent activation of TRPV1 and its potential cytotoxicity.
2.1. Initial Dose-Response Range Finding
The goal of this step is to identify a broad range of this compound concentrations that elicit a biological response.
-
Cell Seeding: Seed cells (e.g., HEK293T cells overexpressing TRPV1 or primary DRG neurons) in a 96-well plate at a predetermined optimal density. Allow cells to attach and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain a wide range of concentrations. A suggested starting range is from 1 nM to 100 µM.
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period in the dark to allow for compound distribution.
-
Photoactivation: Expose the plate to a controlled dose of UV-A light (e.g., 365 nm) to induce the isomerization of this compound to its cis form. A parallel plate should be kept in the dark to assess the activity of the trans isomer.
-
Functional Assay: Immediately following photoactivation, perform a functional assay to measure TRPV1 activation. A common method is to measure the influx of extracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Data Analysis: Plot the functional response (e.g., change in fluorescence intensity) against the log of the this compound concentration to generate a dose-response curve. From this curve, determine the half-maximal effective concentration (EC50).
2.2. Cytotoxicity Assay
It is crucial to determine the concentration range at which this compound is not cytotoxic to the cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the dose-response protocol.
-
Incubation: Incubate the plate for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours), both with and without photoactivation at the beginning of the incubation period.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Plot cell viability against the log of the this compound concentration. Determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. The optimal working concentration of this compound should be well below its cytotoxic IC50.
Visualization of Pathways and Workflows
Caption: TRPV1 signaling pathway activated by photoswitchable this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Application Notes and Protocols for Trans-AzCA4 in Neuronal Calcium Imaging
Introduction
Trans-AzCA4 is a powerful chemical tool for the optical control of neuronal activity. It is a photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive neurons. It is important to note that this compound is not a calcium indicator itself. Instead, it is used to precisely control the influx of calcium through TRPV1 channels, which can then be visualized using standard fluorescent calcium indicators.
In its dark-adapted state, the molecule exists predominantly in the trans configuration, where it is significantly less active.[1] Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), it isomerizes to the cis configuration, which is a potent activator of the TRPV1 channel.[1][2] This activation leads to channel opening and a subsequent influx of cations, including Ca2+, into the neuron. The process is reversible, and the channel can be deactivated by irradiating with blue light (e.g., 460 nm), which converts the molecule back to its inactive trans form.[1][2]
This optical control allows for high temporal and spatial precision in studying TRPV1-mediated signaling pathways, neuronal sensitization, and nociception. These application notes provide an overview of this compound's properties and detailed protocols for its use in calcium imaging experiments with cultured neurons.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | (E)-4-(4-((4-butylphenyl)diazenyl)phenyl)-N-(3-hydroxy-4-methoxybenzyl)butanamide | [3] |
| Molecular Formula | C28H33N3O3 | [4] |
| Molecular Weight | 459.58 g/mol | [4] |
| Isomerization (trans to cis) | ~365 nm light | [1] |
| Isomerization (cis to trans) | ~460 nm light | [1] |
| Active Form | cis-AzCA4 | [5] |
| Target | Transient Receptor Potential Vanilloid 1 (TRPV1) channel | [5] |
Table 2: Experimental Parameters for Neuronal Studies
| Parameter | Value | Cell Type | Reference |
| Working Concentration | 100 - 300 nM | Cultured Dorsal Root Ganglion (DRG) Neurons | [1][2] |
| Activation Light Pulse | 365 nm, 5 seconds | Cultured DRG Neurons | [1][2] |
| Deactivation Light Pulse | 460 nm | Cultured DRG Neurons | [2] |
| Solvent | DMSO for stock, diluted in extracellular buffer for experiments | General | N/A |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on TRPV1 channels.
Caption: Experimental workflow for calcium imaging with this compound.
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured DRG Neurons using this compound
This protocol describes the use of this compound to induce calcium influx in cultured dorsal root ganglion (DRG) neurons, which is then measured using a fluorescent calcium indicator.
Materials:
-
Primary DRG neuron culture
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (20% solution in DMSO)
-
Extracellular buffer (e.g., Tyrode's salt solution): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.
-
High potassium (Hi-K+) solution for viability check: 100 mM KCl in extracellular buffer.[1]
-
Microscope equipped for fluorescence imaging with filter sets for the chosen calcium indicator and light sources for 365 nm and 460 nm stimulation.
Procedure:
-
Neuronal Culture Preparation:
-
Plate dissociated DRG neurons on sterile, coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours to allow for recovery and adherence.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fluo-4 AM. For a final concentration of 2-5 µM, mix Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the extracellular buffer.
-
Remove the culture medium from the coverslips and wash once with the extracellular buffer.
-
Incubate the neurons in the Fluo-4 AM loading solution for 30-45 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells 2-3 times with the extracellular buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark before imaging.
-
-
Application of this compound:
-
Prepare the final working solution of this compound by diluting the DMSO stock in the extracellular buffer. A final concentration of 100 nM is a good starting point.[2] Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Perfuse the chamber with the extracellular buffer containing this compound.[2] Alternatively, for static imaging, replace the buffer in the chamber with the this compound solution. Allow the solution to equilibrate for a few minutes.
-
-
Imaging and Optical Stimulation:
-
Identify a field of view with healthy-looking neurons.
-
Begin imaging to establish a stable baseline fluorescence of the calcium indicator.
-
To activate the TRPV1 channels, deliver a pulse of 365 nm light (e.g., 5 seconds) to the field of view.[2]
-
Continuously record the fluorescence intensity of the neurons. A positive response will be a rapid increase in intracellular fluorescence, indicating Ca2+ influx.
-
To deactivate the channels, irradiate the sample with 460 nm light. This should lead to a decrease in fluorescence as Ca2+ is cleared from the cytoplasm and further influx is halted.[2]
-
The activation/deactivation cycle can be repeated multiple times.[2]
-
-
Controls and Data Analysis:
-
Positive Control: At the end of the experiment, apply a high potassium (Hi-K+) solution to depolarize all neurons and confirm their viability and responsiveness.[1]
-
Negative Control: Perform the experiment on DRG neurons from TRPV1 knockout mice. These neurons should not show a calcium response to AzCA4 stimulation.[1] Another control is to perform the light stimulation protocol on cells not treated with this compound.
-
Data Analysis: Quantify the change in fluorescence for each neuron. The response is typically expressed as the ratio ΔF/F₀, where F is the fluorescence intensity at any given time and F₀ is the baseline fluorescence before stimulation.
-
Concluding Remarks
This compound provides a robust method for photopharmacological control of TRPV1 channels. When combined with standard calcium imaging techniques, it enables researchers to dissect the role of TRPV1 activation in neuronal signaling with high precision. The protocols and data provided here serve as a guide for implementing this technology to study neuronal function and plasticity in various experimental models.
References
Application Notes and Protocols for Trans-AzCA4 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trans-AzCA4, a photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, key experimental parameters, detailed protocols for cell preparation and recording, and data analysis considerations.
Introduction to this compound
This compound is a synthetic, photoisomerizable molecule designed for the optical control of TRPV1 channels.[1][2] In its thermally stable trans state, it is a weak partial agonist or antagonist of TRPV1. Upon illumination with ultraviolet (UV) light (typically ~365 nm), it converts to its cis isomer, which is a potent agonist of TRPV1, leading to channel activation and cation influx.[1][2] This process is reversible; exposure to blue light (~460 nm) rapidly isomerizes the molecule back to its inactive trans form, allowing for precise temporal control over neuronal activity.[1] This targeted activation makes this compound a valuable tool for studying nociception, sensory neuron function, and for the development of photopharmacological therapies.
Mechanism of Action
The photoswitchable nature of this compound is conferred by an azobenzene (B91143) moiety integrated into its structure. The core mechanism involves the following steps:
-
Inactive State: In the dark or under ambient light, this compound exists predominantly in its lower-energy trans configuration, which has a low affinity for the TRPV1 channel's agonist binding pocket.
-
Photoactivation: Upon exposure to UV light (e.g., 365 nm), the azobenzene group undergoes a conformational change to the cis isomer. This structural alteration increases the molecule's affinity and efficacy at the TRPV1 channel, leading to its activation.
-
Channel Gating: Activation of TRPV1 by cis-AzCA4 results in the opening of the non-selective cation channel, allowing the influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the cell membrane, leading to the generation of action potentials in excitable cells like sensory neurons.
-
Photodeactivation: Illumination with blue light (e.g., 460 nm) rapidly converts cis-AzCA4 back to the inactive trans isomer, causing it to dissociate from the receptor or lose its agonistic properties, thus closing the TRPV1 channel.
Quantitative Data Summary
While specific EC50 and detailed kinetic values for this compound are not extensively reported in the literature, the following tables summarize the key quantitative parameters gathered from published studies.
| Parameter | Value | Cell Type | Reference |
| Working Concentration | 100 - 200 nM | Dorsal Root Ganglion (DRG) Neurons | --INVALID-LINK-- |
| 1 µM | HEK293T cells expressing TRPV1 | --INVALID-LINK-- | |
| Activation Wavelength | ~365 nm (for trans to cis isomerization) | General | --INVALID-LINK-- |
| Deactivation Wavelength | ~460 nm (for cis to trans isomerization) | General | --INVALID-LINK-- |
| Holding Potential | -60 mV | DRG Neurons | --INVALID-LINK-- |
| Kinetic Parameter | Observation | Wavelength | Reference |
| Activation (τ_on) | The fastest activation kinetics are observed at this wavelength. | 360 nm | --INVALID-LINK-- |
| Deactivation (τ_off) | Rapid reversal of channel activation is observed upon illumination. | 460 nm | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed protocols for the use of this compound in whole-cell patch-clamp recordings from cultured dorsal root ganglion (DRG) neurons.
Preparation of Solutions
Extracellular (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 5
-
CaCl₂: 2
-
MgCl₂: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
Intracellular (Pipette) Solution (in mM):
-
K-Gluconate: 130
-
KCl: 10
-
EGTA: 1
-
HEPES: 10
-
Mg-ATP: 2
-
Na-GTP: 0.3
-
Adjust pH to 7.3 with KOH and osmolarity to 290-300 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the final working concentration (e.g., 200 nM). Protect the working solution from light.
Cell Preparation (Cultured DRG Neurons)
This protocol is adapted from standard procedures for culturing primary DRG neurons.
-
Isolate DRGs from the desired animal model and transfer them to a cold Hank's Balanced Salt Solution (HBSS).
-
Digest the ganglia with a solution of collagenase (e.g., 1 mg/mL) and dispase (e.g., 2.5 mg/mL) in HBSS for 30-60 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips.
-
Culture the cells in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the neurons to adhere and grow for 24-72 hours before performing patch-clamp experiments.
Whole-Cell Patch-Clamp Recording
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents for a stable period.
-
Bath apply the this compound working solution, ensuring the recording chamber is protected from activating wavelengths of light.
-
To activate TRPV1, illuminate the patched cell with a light source delivering the activation wavelength (e.g., 365 nm).
-
To deactivate the channel, switch the illumination to the deactivation wavelength (e.g., 460 nm).
-
Record the light-evoked currents and repeat the light application cycles as needed.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound mediated TRPV1 activation.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Experimental workflow for a typical patch-clamp experiment.
Data Analysis Logic
Caption: Logical flow for the analysis of patch-clamp data.
References
Application Notes and Protocols for Combining Trans-AzCA4 with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-AzCA4 is a photoswitchable vanilloid compound that acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] This molecule incorporates an azobenzene (B91143) moiety, which allows for reversible isomerization between its trans and cis forms using light of specific wavelengths. The trans isomer is thermally stable and relatively inactive, while the cis isomer, generated upon irradiation with UV light (e.g., 365 nm), is a potent activator of TRPV1.[1][2] This process can be reversed with blue light (e.g., 460 nm), switching the molecule back to its inactive trans state.[1][2]
This unique photoswitchable property provides precise spatiotemporal control over TRPV1 channel activation, making this compound an invaluable tool for studying nociception, neurogenic inflammation, and other physiological processes mediated by TRPV1. When combined with fluorescence microscopy, particularly live-cell calcium imaging, the effects of localized and transient TRPV1 activation can be visualized and quantified in real-time. This combination allows researchers to investigate cellular signaling cascades, neuronal excitability, and the effects of potential therapeutic agents targeting the TRPV1 pathway with high precision.
These application notes provide detailed protocols for utilizing this compound in conjunction with fluorescence microscopy to study TRPV1 activation in cultured cells.
Mechanism of Action and Signaling Pathway
The cis isomer of AzCA4 binds to the vanilloid binding site on the TRPV1 channel, the same site targeted by capsaicin. This binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺, into the cell. The increase in intracellular Ca²⁺ concentration is a key downstream signaling event that can be readily visualized using fluorescent calcium indicators such as GCaMP or chemical dyes like Fluo-4.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the commonly used fluorescent calcium indicator, GCaMP.
Table 1: Properties of this compound
| Property | Value | Reference |
| Isomerization Wavelengths | ||
| trans to cis (Activation) | ~365 nm | |
| cis to trans (Deactivation) | ~460 nm | |
| Biological Activity | ||
| Target | TRPV1 | |
| Action | Agonist (cis form) | |
| Effective Concentration | 100-300 nM | |
| Solubility | ||
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Properties of GCaMP Calcium Indicators
| Property | GCaMP6s | GCaMP6m | GCaMP6f | Reference |
| Fluorescence Properties | ||||
| Excitation Maximum (Ca²⁺-bound) | ~488 nm | ~488 nm | ~488 nm | |
| Emission Maximum (Ca²⁺-bound) | ~510 nm | ~512 nm | ~513 nm | |
| Calcium Binding | ||||
| Kd (nM) | ~290 | ~350 | ~560 | |
| Kinetics | ||||
| Rise time (t₁/₂) for 1 AP (ms) | ~150 | ~200 | ~50 | |
| Decay time (t₁/₂) for 1 AP (ms) | ~400 | ~600 | ~200 |
Experimental Protocols
General Workflow
The general workflow for a this compound and fluorescence microscopy experiment involves cell preparation, loading of the photoswitchable compound, fluorescence imaging with intermittent light stimulation to control TRPV1 activity, and subsequent data analysis.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing human TRPV1 or primary dorsal root ganglion (DRG) neurons.
-
Fluorescent Calcium Indicator:
-
Genetically encoded: GCaMP6s, GCaMP6m, or GCaMP6f plasmid or viral vector.
-
Chemical dye: Fluo-4 AM.
-
-
Photoswitchable Compound: this compound.
-
Solvents: High-purity Dimethyl sulfoxide (DMSO).
-
Cell Culture Media: DMEM or Neurobasal medium, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
Buffers: Phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS).
-
Transfection Reagent: (if using genetically encoded indicators).
-
Microscopy Equipment:
-
Inverted fluorescence microscope equipped with a high-sensitivity camera (sCMOS or EMCCD).
-
Light source for fluorescence excitation (e.g., 488 nm for GCaMP/Fluo-4).
-
Independent light sources for photoswitching (e.g., 365 nm and 460 nm LEDs).
-
Objective with appropriate magnification and numerical aperture (e.g., 20x or 40x).
-
Environmental chamber to maintain 37°C and 5% CO₂.
-
Detailed Protocol for Live-Cell Calcium Imaging
-
Cell Preparation:
-
For genetically encoded indicators:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the GCaMP plasmid or transduce with the viral vector according to the manufacturer's instructions.
-
Allow 24-48 hours for expression before imaging.
-
-
For chemical indicators:
-
Seed cells on glass-bottom dishes.
-
On the day of the experiment, prepare a 2-5 µM Fluo-4 AM loading solution in serum-free medium or HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye loading.
-
Incubate cells with the Fluo-4 AM solution for 30-60 minutes at 37°C in the dark.
-
Gently wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.
-
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in high-purity DMSO (e.g., 1-10 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in HBSS or the imaging buffer to the desired final concentration (e.g., 100-300 nM). It is crucial to ensure that the final DMSO concentration is low (<0.1%) to avoid cellular toxicity.
-
-
Loading Cells with this compound:
-
Replace the medium in the imaging dish with the prepared this compound solution.
-
Incubate for 5-10 minutes at room temperature in the dark to allow for equilibration.
-
-
Fluorescence Microscopy and Photoswitching:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Locate the cells of interest.
-
Baseline Imaging: Acquire a time-lapse series of fluorescence images (e.g., every 5-10 seconds) for 1-2 minutes to establish a stable baseline fluorescence of the calcium indicator.
-
Activation: Illuminate the region of interest with 365 nm light for a short duration (e.g., 1-5 seconds) to isomerize this compound to its cis form.
-
Post-Activation Imaging: Continue acquiring fluorescence images to monitor the increase in intracellular calcium.
-
Deactivation: Illuminate the same region with 460 nm light for a similar duration to switch cis-AzCA4 back to the inactive trans form.
-
Post-Deactivation Imaging: Continue acquiring images to observe the decay of the calcium signal.
-
Repeat the activation/deactivation cycles as needed for the experimental design.
-
Controls: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (F_max) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (F_min) for data normalization.
-
Data Analysis
-
Image Processing:
-
Correct for any photobleaching if necessary.
-
Define regions of interest (ROIs) around individual cells or subcellular compartments.
-
-
Quantification:
-
Extract the mean fluorescence intensity from each ROI for each time point.
-
Normalize the fluorescence signal (ΔF/F₀) using the following formula: ΔF/F₀ = (F - F₀) / F₀ Where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
-
Visualization:
-
Plot the normalized fluorescence intensity over time to visualize the calcium dynamics in response to photoswitching.
-
Generate heatmaps or other visualizations to represent the spatial and temporal patterns of calcium signaling.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to 365 nm light | - Cells do not express functional TRPV1.- Insufficient concentration of this compound.- Ineffective photoswitching. | - Use a positive control (e.g., capsaicin) to confirm TRPV1 functionality.- Increase the concentration of this compound.- Increase the intensity or duration of the 365 nm light. |
| High background fluorescence | - Incomplete removal of extracellular dye.- Autofluorescence of the cells or medium. | - Ensure thorough washing after dye loading.- Use a phenol (B47542) red-free imaging medium. |
| Phototoxicity or photobleaching | - Excessive light exposure. | - Reduce the intensity and duration of both the excitation and photoswitching light.- Decrease the frequency of image acquisition. |
| Slow or incomplete signal decay after 460 nm light | - Incomplete back-isomerization to the trans form. | - Increase the intensity or duration of the 460 nm light. |
Conclusion
The combination of this compound and fluorescence microscopy offers a powerful approach to dissect the intricacies of TRPV1 signaling with unprecedented precision. The ability to optically control the activation of this crucial ion channel opens up new avenues for research in pain, inflammation, and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively implement this innovative technology in their studies.
References
Application Notes and Protocols for Trans-AzCA4 Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing behavioral studies using Trans-AzCA4. It is critical to note that while the nomenclature "AzCA" might imply a relationship to carbonic anhydrase (CA) inhibitors, This compound is not a carbonic anhydrase inhibitor . It is a photoswitchable small molecule that functions as a potent and specific agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its unique property lies in its photo-isomerization: the trans isomer is largely inactive, while irradiation with UV-A light (~365 nm) converts it to the cis isomer, which is a potent TRPV1 agonist. This effect is reversible with blue light (~460 nm), allowing for precise spatiotemporal control of neuronal activity in vivo.
This document outlines experimental designs tailored to the true pharmacological action of this compound, focusing on behavioral paradigms relevant to TRPV1 activation, such as nociception, anxiety, and reward/aversion.
Signaling Pathway of this compound Action
Activation of the TRPV1 channel by cis-AzCA4 leads to the influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and triggering action potentials. This signaling cascade is fundamental to the sensation of noxious stimuli, including heat and certain inflammatory mediators.
Figure 1: this compound activation of the TRPV1 signaling pathway.
Experimental Design and Protocols
A key advantage of this compound is the ability to achieve precise experimental control. Behavioral effects can be turned on and off with light, allowing for within-subject comparisons and minimizing confounds from systemic drug administration. The general workflow involves stereotactic surgery to implant an optic fiber, recovery, drug administration, and then behavioral testing with photostimulation.
General Experimental Workflow
Figure 2: General workflow for in vivo behavioral experiments.
Data Presentation: Key Experimental Parameters
The following tables summarize typical parameters for behavioral studies using this compound. Specific values should be optimized for each experimental setup.
Table 1: Drug and Photostimulation Parameters
| Parameter | Value | Notes |
| This compound Delivery | ||
| Concentration | 1-10 µM | For local (intracranial) microinfusion. |
| Systemic Dose (i.p.) | 1-5 mg/kg | Vehicle: e.g., 10% DMSO, 10% Tween 80 in saline. |
| Photostimulation | ||
| Activation Wavelength | 365 nm (UV-A) | For trans-to-cis isomerization (TRPV1 activation). |
| Deactivation Wavelength | 460 nm (Blue) | For cis-to-trans isomerization (TRPV1 deactivation). |
| Light Power | 5-15 mW/mm² | Measured at the fiber tip. Power should be minimized to avoid tissue heating. |
| Stimulation Protocol | Pulsed (e.g., 10-20 Hz) or Continuous | Dependent on the specific behavioral paradigm. |
Protocol 1: Assessment of Nociception
TRPV1 is a key mediator of thermal pain. This compound allows for the induction of thermal hyperalgesia in a light-dependent manner.
Hot Plate Test
This test measures the latency of a rodent to show a pain response to a heated surface.[1][2]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with an adjustable, constant temperature surface, enclosed by a transparent cylinder.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.[1]
-
Set the plate temperature to a constant, non-damaging noxious temperature (e.g., 52-55°C).[1][3]
-
Administer this compound.
-
Place the animal on the hot plate and start the timer. The optic fiber should be connected to the light source.
-
Record the latency (in seconds) to the first nocifensive behavior (e.g., hind paw licking, flicking, or jumping).
-
Conduct trials with the photostimulation OFF and ON.
-
A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Hargreaves Test (Plantar Test)
This test measures paw withdrawal latency to a radiant heat source, allowing for testing of individual paws.
Methodology:
-
Apparatus: A Hargreaves apparatus consisting of individual Plexiglas enclosures on an elevated glass floor. A mobile radiant heat source is positioned underneath.
-
Procedure:
-
Acclimate the animal in the enclosure for at least 15-30 minutes.
-
Administer this compound.
-
Position the heat source under the plantar surface of the hind paw.
-
Activate the heat source (with or without concurrent photostimulation via the implanted optic fiber) and start the timer.
-
The timer stops automatically when the animal withdraws its paw. Record the latency.
-
A cut-off time (e.g., 20-35 seconds) is essential.
-
Table 2: Nociception Assay Parameters and Expected Outcomes
| Assay | Key Parameters | Expected Outcome with this compound + Light |
| Hot Plate Test | Latency to paw lick/jump (s) | Decreased latency (hyperalgesia) |
| Hargreaves Test | Paw withdrawal latency (s) | Decreased latency in the stimulated region |
Protocol 2: Assessment of Anxiety-Like Behaviors
TRPV1 channels are expressed in brain regions involved in anxiety and fear, such as the amygdala and periaqueductal gray. Their activation can be anxiogenic.
Elevated Plus Maze (EPM)
The EPM is based on the rodent's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the dimly lit testing room for at least 60 minutes.
-
Administer this compound.
-
Place the animal in the center of the maze, facing an open arm, and start the 5-10 minute trial.
-
Photostimulation can be delivered when the animal is in specific arms (e.g., open arms) to test context-dependent effects.
-
An automated tracking system records time spent in, and entries into, each arm.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior (thigmotaxis, or avoidance of the center) and general locomotor activity.
Methodology:
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls, often made of a non-reflective material.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer this compound.
-
Gently place the animal in the center of the arena and begin the 5-10 minute session.
-
Photostimulation can be continuous or triggered by entry into the center zone.
-
A video tracking system records total distance traveled, velocity, and time spent in the center versus the periphery.
-
Table 3: Anxiety Assay Parameters and Expected Outcomes
| Assay | Key Parameters | Expected Outcome with this compound + Light |
| Elevated Plus Maze | % Time in Open Arms, Open Arm Entries | Decrease in open arm time/entries (anxiogenic effect) |
| Open Field Test | Time in Center, Center Entries, Total Distance | Decrease in center time (anxiogenic), no change in total distance |
Protocol 3: Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a stimulus by pairing it with a distinct environment. Activating TRPV1 in specific reward or aversion-related brain circuits (e.g., VTA, nucleus accumbens) can induce place preference or aversion.
Logical Design of Experimental Groups
Figure 3: Logical structure of experimental and control groups.
Methodology:
-
Apparatus: A two or three-compartment chamber where compartments are distinguished by visual and tactile cues (e.g., wall color, floor texture).
-
Procedure (Unbiased Design):
-
Phase 1: Pre-Test (Habituation): Allow the animal to freely explore all compartments for 15-20 minutes to determine any baseline preference.
-
Phase 2: Conditioning (4-8 days):
-
On "Drug" days, administer this compound, confine the animal to one compartment (e.g., Compartment A), and deliver photostimulation for 30 minutes.
-
On "Saline" days, administer vehicle, confine the animal to the other compartment (Compartment B) with no photostimulation. The order is alternated daily.
-
-
Phase 3: Post-Test (Test for Preference/Aversion): In a drug-free state and with no light stimulation, allow the animal to freely explore all compartments. Record the time spent in each compartment.
-
Table 4: CPP/CPA Parameters and Expected Outcomes
| Assay | Key Parameter | Expected Outcome with this compound + Light |
| CPP/CPA | Preference Score: (Time in Paired Chamber) - (Time in Unpaired Chamber) | A positive score indicates preference (reward). A negative score indicates aversion. The outcome depends on the brain region targeted. |
Surgical Protocol: Stereotactic Optic Fiber Implantation
Accurate implantation is crucial for targeted photostimulation. This is a sterile surgical procedure.
Methodology:
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotactic Placement: Secure the animal in a stereotactic frame. Level the skull by ensuring bregma and lambda are in the same horizontal plane.
-
Craniotomy: After exposing the skull, use stereotactic coordinates from a mouse brain atlas to locate the target region. Drill a small burr hole (<1 mm) over the target.
-
Implantation: Slowly lower the optic fiber cannula to the desired depth (e.g., just above the target nucleus).
-
Fixation: Secure the cannula to the skull using dental cement. A headpost may also be affixed for head-fixed preparations.
-
Post-Operative Care: Provide analgesics and allow the animal to recover for at least one week before behavioral testing.
Conclusion
This compound is a powerful tool for the optical control of TRPV1-expressing neurons, enabling researchers to investigate the causal role of these neurons in complex behaviors with high temporal and spatial precision. The protocols outlined above provide a foundation for studying nociception, anxiety, and reward/aversion. Proper controls, including vehicle and no-light conditions, are essential for rigorous and interpretable results. By leveraging the unique photoswitchable properties of this compound, researchers can gain unprecedented insights into the function of TRPV1 in the central and peripheral nervous systems.
References
Troubleshooting & Optimization
How to prevent photodegradation of Trans-AzCA4
Welcome to the technical support center for Trans-AzCA4, a photoswitchable fatty acid analog designed for the optical control of cellular signaling pathways. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between photoisomerization and photodegradation of this compound?
A1: Photoisomerization is the reversible conversion of the this compound molecule between its trans and cis isomers upon exposure to specific wavelengths of light. This is the intended "switching" mechanism that allows for the control of its biological activity.[1] In contrast, photodegradation is the irreversible chemical breakdown of the molecule into different, inactive byproducts, which is an undesirable process that leads to a loss of the photoswitchable compound.
Q2: What are the primary causes of this compound photodegradation?
A2: The principal cause of photodegradation for azobenzene-containing molecules like this compound is photo-oxidation. This process is typically initiated by the absorption of high-energy light (e.g., UV light), which excites the molecule. In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS) or direct reactions with oxygen, ultimately cleaving the azo bond (-N=N-) and degrading the aromatic portions of the molecule.
Q3: How can the choice of solvent impact the stability of this compound?
A3: The solvent environment can significantly influence the rate of photodegradation. Polar solvents may alter the energy levels of the molecule's excited states, potentially facilitating degradation pathways. It is also crucial to use high-purity, photochemically stable solvents. For instance, some chlorinated solvents can decompose under UV irradiation, producing acidic byproducts that can accelerate the degradation of azobenzene (B91143) derivatives.
Q4: I am observing a loss of photoswitching capability over time. What could be the cause?
A4: A gradual loss of photoswitching ability is a strong indicator of photodegradation. This occurs as the concentration of active this compound decreases due to its conversion into non-photoactive degradation products. To confirm this, you can monitor the absorption spectrum of your sample over time during irradiation. A decrease in the characteristic absorbance peaks of both trans and cis isomers, along with the potential appearance of new peaks at different wavelengths, suggests degradation is occurring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid and irreversible loss of the characteristic this compound absorption spectrum during irradiation. | 1. The light source is too intense.2. The presence of dissolved oxygen in the solvent.3. Use of a reactive or impure solvent. | 1. Reduce the intensity of the light source using neutral density filters or by increasing the distance to the sample.2. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during the experiment.3. Use a high-purity, photochemically stable solvent. Avoid using chlorinated solvents where possible. |
| Incomplete or inefficient photoisomerization between trans and cis states. | 1. Photodegradation of one or both isomers is occurring.2. The presence of acidic or basic impurities.3. The concentration of this compound is too high, leading to aggregation. | 1. Implement strategies to minimize photodegradation as outlined in this guide.2. Purify the solvent and the compound. Consider using a buffered solution if pH control is critical for your experiment.3. Use a solvent in which this compound is fully soluble at the desired concentration. |
| Appearance of new, unidentified peaks in the absorption spectrum during the experiment. | Formation of photodegradation products that have distinct absorption profiles. | Implement photostabilization strategies to minimize the formation of these byproducts. If necessary, characterize the degradation products using techniques like HPLC-MS to understand the degradation pathway. |
| Experimental results are inconsistent or not reproducible. | 1. Fluctuations in the intensity of the light source.2. Variations in sample temperature.3. Inconsistent sample preparation. | 1. Use a stabilized power supply for your light source and monitor its output.2. Use a temperature-controlled sample holder.3. Adhere to a standardized protocol for sample preparation, including consistent solvent degassing and precise concentration measurements. |
Strategies for Preventing Photodegradation
To ensure the longevity and functionality of your this compound samples, it is crucial to implement strategies to minimize photodegradation.
Control of the Experimental Environment
-
Wavelength Selection: Whenever possible, use the longest wavelength of light that can efficiently induce the desired trans-to-cis isomerization. Higher-energy UV light is more likely to cause photodegradation.
-
Exclusion of Oxygen: As photo-oxidation is a primary degradation pathway, removing dissolved oxygen from your solution is a highly effective preventative measure. This can be achieved by sparging the solvent with an inert gas, such as argon or nitrogen, prior to and during your experiment.
-
Light Intensity: Use the lowest light intensity that provides a satisfactory rate of photoisomerization for your application. High-intensity light sources can significantly accelerate photodegradation.
Chemical Stabilization
The addition of certain chemical agents can help to mitigate photodegradation.
-
Antioxidants: Antioxidants can quench reactive oxygen species and inhibit photo-oxidative degradation pathways. The choice of antioxidant will depend on the solvent system and the specifics of your experiment. Lipophilic antioxidants may be particularly suitable for incorporation into lipid-based delivery systems.[2]
-
Quenchers of Excited States: Certain molecules can accept energy from the excited state of this compound, returning it to the ground state before it can undergo degradation.
The following table provides illustrative examples of how the photostability of a photoswitchable lipid like this compound might be enhanced under different conditions. Please note that these values are representative and the actual performance will depend on the specific experimental setup.
| Condition | Solvent | Stabilizer | Illustrative Half-life under Irradiation (t½) |
| Standard | Dichloromethane (DCM) | None | 30 minutes |
| Degassed | DCM (Argon sparged) | None | 2 hours |
| Standard with Antioxidant | DCM | Butylated hydroxytoluene (BHT) | 1.5 hours |
| Degassed with Antioxidant | DCM (Argon sparged) | BHT | 5 hours |
| Standard | Dimethyl sulfoxide (B87167) (DMSO) | None | 1 hour |
| Degassed | DMSO (Argon sparged) | None | 4 hours |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol outlines a general method for quantifying the photodegradation of this compound using UV-Vis spectroscopy.
1. Materials and Equipment:
- This compound
- High-purity, spectroscopic grade solvent (e.g., DMSO, ethanol)
- UV-Vis spectrophotometer
- Light source with a specific wavelength for irradiation (e.g., 365 nm LED)
- Quartz cuvette with a defined path length
- Inert gas (argon or nitrogen) and sparging equipment
- Stirring mechanism for the cuvette (optional, but recommended)
2. Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration. b. Dilute the stock solution to a working concentration that gives an initial absorbance in the range of 0.5 - 1.0 at the wavelength of maximum absorption (λmax) for the trans isomer. c. To remove dissolved oxygen, sparge the solution with an inert gas for at least 15-20 minutes. Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent re-oxygenation.
3. Measurement Procedure: a. Record the initial full UV-Vis absorption spectrum of the non-irradiated, degassed this compound solution. This is your time zero (t=0) measurement. b. Begin irradiating the sample with the light source at a constant intensity and temperature. c. At regular time intervals (e.g., every 5, 10, or 30 minutes), stop the irradiation and record the full UV-Vis spectrum. d. Continue this process for a duration sufficient to observe significant changes in the absorption spectrum.
4. Data Analysis: a. For each time point, determine the absorbance at the λmax of the trans isomer. b. Plot the absorbance at λmax as a function of irradiation time. c. The rate of photodegradation can be determined by fitting the decay of the absorbance to an appropriate kinetic model (e.g., first-order decay). d. The photodegradation quantum yield (Φd), which is the fraction of absorbed photons that result in degradation, can be calculated if the photon flux of the light source is known.[3]
Protocol for Identification of Photodegradation Products by HPLC-MS
This protocol provides a general workflow for identifying the byproducts of this compound photodegradation.
1. Sample Preparation for Degradation: a. Prepare a solution of this compound in a suitable solvent at a higher concentration than for UV-Vis analysis. b. Expose the solution to the light source for a period sufficient to induce significant degradation (e.g., several half-lives as determined by the photostability protocol). c. Prepare a control sample that is not exposed to light.
2. HPLC Separation: a. Develop an appropriate HPLC method to separate the parent this compound from its potential degradation products. This will likely involve a reverse-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). b. Inject the irradiated and control samples into the HPLC system.
3. Mass Spectrometry Analysis: a. Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain mass-to-charge (m/z) information for the eluting compounds. b. Analyze the mass spectra of the peaks that are present in the irradiated sample but absent or significantly smaller in the control sample. c. Use high-resolution mass spectrometry to determine the elemental composition of the degradation products. d. Perform tandem mass spectrometry (MS/MS) to fragment the degradation products and obtain structural information. By comparing the fragmentation patterns to that of the parent this compound, the sites of molecular modification can be inferred.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Photostability
Caption: Workflow for photostability assessment of this compound.
Signaling Pathway of TRPV1 Activation by cis-AzCA4
This compound is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, particularly in its cis isomeric form.[4] The following diagram illustrates the proposed signaling cascade following the photoisomerization of this compound to cis-AzCA4 and subsequent activation of TRPV1.
Caption: Proposed signaling pathway for TRPV1 activation by cis-AzCA4.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Antioxidant and lipid supplementation improve the development of photoreceptor outer segments in pluripotent stem cell-derived retinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Photoswitchable fatty acids enable optical control of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trans-AzCA4 Off-Target Binding
Welcome to the technical support center for Trans-AzCA4, a photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target binding and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photopharmacological tool that allows for the optical control of TRPV1, a non-selective cation channel involved in nociception.[1] It is a derivative of capsaicin (B1668287) that incorporates an azobenzene (B91143) moiety, rendering it photoswitchable.[1] The trans isomer of AzCA4 is relatively inactive, while the cis isomer is a potent agonist of TRPV1.[2] This switching is typically achieved by irradiating the compound with UV-A light (around 365 nm) to convert the trans isomer to the active cis form, and with blue light (around 460 nm) to revert it to the inactive trans form.[1] This allows for precise spatial and temporal control over TRPV1 activation.
Q2: How selective is this compound for TRPV1?
Studies have demonstrated a high selectivity of this compound for the TRPV1 receptor. In experiments using dorsal root ganglion (DRG) neurons from TRPV1 knockout mice (Trpv1-/-), no neural activity was observed in response to AzCA4, even upon light stimulation.[2] This indicates that the effects of AzCA4 are mediated through TRPV1 and that off-target effects are likely minimal under controlled conditions.[2]
Q3: What are the potential sources of off-target binding with this compound?
While this compound is highly selective, off-target effects can potentially arise from several factors:
-
High Concentrations: Using concentrations of this compound significantly above the optimal working concentration may lead to non-specific binding to other receptors or ion channels.
-
Isomeric Impurity: Incomplete conversion between the trans and cis isomers can result in a mixed population of molecules, potentially leading to unintended activity.
-
Phototoxicity: The UV light used for photo-isomerization can be phototoxic to cells, which could be misinterpreted as an off-target effect of the compound.
-
Structural Similarity to Other Ligands: The vanilloid head group of this compound shares structural similarities with other molecules that may bind to different receptors.
Q4: How can I minimize off-target binding in my experiments?
Minimizing off-target binding is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Optimize Concentration: Determine the minimal effective concentration of this compound required for your specific application through careful dose-response studies.
-
Ensure Complete Isomerization: Use appropriate light sources with calibrated intensity and duration to achieve maximal conversion to the desired isomer. Monitor the isomerization process using UV-Vis spectroscopy if possible.
-
Include Proper Controls: Always include a "dark" control (cells treated with this compound but not exposed to light) to assess the baseline activity of the trans isomer. Additionally, using TRPV1 knockout cells or a specific TRPV1 antagonist like capsazepine (B1668289) can help confirm that the observed effects are on-target.[2]
-
Control for Phototoxicity: Include a control group of cells exposed to the same light stimulation in the absence of this compound to account for any effects of the light itself.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background activity in the "dark" control (inactive trans form shows activity) | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration with the lowest baseline activity. |
| Incomplete thermal relaxation to the trans form. | Ensure the compound has been stored in the dark for a sufficient period to allow for complete thermal relaxation to the more stable trans isomer. | |
| Contamination of the compound stock. | Prepare a fresh stock solution of this compound. | |
| No or weak response upon light activation | Insufficient light intensity or duration for isomerization. | Optimize the light source and exposure time to ensure efficient conversion to the cis isomer. |
| Incorrect wavelength of light used for activation. | Verify that the wavelength of the light source corresponds to the absorption maximum of the trans isomer for photo-isomerization (around 365 nm).[1] | |
| Low expression of TRPV1 in the experimental system. | Confirm the expression of functional TRPV1 receptors in your cell line or tissue preparation. | |
| Degradation of the compound. | Store the compound properly (protected from light and at the recommended temperature) and prepare fresh solutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.[3] |
| Inconsistent light delivery. | Ensure consistent light intensity and duration across all experiments by regularly calibrating the light source. | |
| Pipetting errors or inconsistent cell seeding density. | Use calibrated pipettes and ensure a uniform cell density in all wells of a multi-well plate.[3] | |
| Observed effects are not blocked by a TRPV1 antagonist | The observed effect is due to off-target binding. | Re-evaluate the concentration of this compound used. Consider performing a broader off-target screening assay. |
| The observed effect is due to phototoxicity. | Include a "light only" control to assess the effect of the light source on the cells in the absence of the compound. |
Experimental Protocols
Protocol for Assessing On-Target vs. Off-Target Effects using TRPV1 Knockout Cells
This protocol outlines a method to differentiate between on-target and potential off-target effects of this compound using a cell line that does not express TRPV1.
Materials:
-
Wild-type cells expressing TRPV1
-
TRPV1 knockout (or non-expressing) cells
-
This compound stock solution
-
Cell culture medium
-
Multi-well plates suitable for your assay (e.g., 96-well plate)
-
Light source for photo-activation (e.g., 365 nm LED)
-
Assay-specific reagents (e.g., calcium indicator dye for functional assays)
-
Plate reader or microscope for data acquisition
Procedure:
-
Cell Seeding: Seed both wild-type and TRPV1 knockout cells at an appropriate density in separate multi-well plates.
-
Compound Incubation: Add the desired concentration of this compound to the cells in the dark. Include a vehicle-only control for both cell types.
-
Dark Control: Measure the baseline response in a set of wells for both cell types without light stimulation.
-
Photo-activation: Expose the designated wells to the light source (e.g., 365 nm) for the optimized duration to induce isomerization to the cis form.
-
Data Acquisition: Immediately measure the cellular response (e.g., changes in intracellular calcium, membrane potential, or cell viability) using your chosen assay.
-
Data Analysis: Compare the light-induced response in wild-type cells to that in TRPV1 knockout cells. A significant response in wild-type cells and a lack of response in knockout cells confirms on-target activity. Any response observed in knockout cells may indicate an off-target effect.
Workflow for Investigating Potential Off-Target Binding
This workflow provides a systematic approach to investigating and minimizing off-target binding of this compound.
Caption: Workflow for troubleshooting and identifying off-target effects of this compound.
Signaling Pathways
On-Target TRPV1 Signaling Pathway
Activation of TRPV1 by cis-AzCA4 leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and can initiate an action potential.[4] The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades.
References
Technical Support Center: Enhancing Temporal Precision of Trans-AzCA4 Switching
For Researchers, Scientists, and Drug Development Professionals
This technical support hub is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) to help you refine and control the temporal dynamics of Trans-AzCA4 photoswitching in your experimental setups.
Troubleshooting Guides
This section provides solutions to common challenges encountered during this compound experiments, presented in a direct question-and-answer format.
Issue 1: Incomplete or Sluggish Trans-to-Cis Isomerization
-
Question: Upon irradiation with UV light (e.g., 365 nm), I am observing incomplete or slow conversion of this compound to its cis form. What are the likely causes?
-
Answer: Several factors can impede efficient trans-to-cis isomerization. Please consider the following troubleshooting measures:
-
Wavelength and Light Source Intensity: The trans isomer of azobenzene (B91143) compounds like AzCA4 exhibits a strong π→π* absorption peak around 365 nm.[1] It is crucial to verify that your light source is emitting at the correct wavelength and with adequate intensity. Reaching a photostationary state (PSS), which is an equilibrium mixture of both isomers, can result in incomplete conversion.[2]
-
Solvent Conditions: The polarity of the solvent can modulate the quantum yield of photoswitching.[2] In some instances, highly polar solvents may stabilize the excited state, opening up non-productive deactivation pathways and thus diminishing isomerization efficiency. It may be beneficial to assess the photoswitching performance in a variety of solvents with different polarities.
-
Molecular Aggregation: As a fatty acid derivative, AzCA4 may be prone to aggregation in solution, particularly at elevated concentrations or in specific aqueous buffers.[2] Such aggregation can pose a significant barrier to efficient photoswitching. To address this, consider diluting your sample or introducing a minimal amount of a co-solvent, such as DMSO, to enhance solubility.[1]
-
Photodegradation: Extended exposure to high-intensity UV radiation, especially in an oxygenated environment, may cause irreversible photodegradation of the AzCA4 molecule. To minimize this, it is advisable to deaerate your solvent with an inert gas (e.g., argon or nitrogen) and to employ the lowest necessary light intensity for the shortest possible duration.
-
Issue 2: Premature Reversion of Cis to Trans Isomer
-
Question: I am able to generate the cis isomer of AzCA4, but it thermally relaxes back to the trans state too rapidly for my experimental timeline. How can I enhance the temporal stability of the cis isomer?
-
Answer: The thermal half-life of the cis isomer is a critical parameter for maintaining the "active" state. The following factors should be taken into account:
-
Temperature Control: The process of thermal relaxation is inherently temperature-dependent. A reduction in the temperature of your sample will lead to a significant decrease in the rate of cis-to-trans isomerization.
-
Local Molecular Environment: The immediate surroundings of the AzCA4 molecule can influence its rate of thermal relaxation. When AzCA4 is bound to a protein or embedded within a lipid bilayer, its conformational freedom may be limited, which can have a stabilizing effect on the cis isomer.
-
Solvent Polarity: The rate of thermal isomerization is known to be highly sensitive to solvent polarity. For certain azobenzene derivatives, polar solvents have been shown to accelerate thermal relaxation. Experimenting with various buffer formulations or solvent systems could be key to optimizing the persistence of the cis state.
-
Issue 3: Suboptimal Cis-to-Trans Back-Switching
-
Question: I am employing visible light (e.g., 460 nm) to revert the cis isomer of AzCA4 to the trans form, but the conversion is proving to be slow and incomplete. What could be the issue?
-
Answer: Inefficient back-switching can compromise the temporal precision required for deactivating the biological effect. Please consider the following:
-
Wavelength Accuracy: The cis isomer of azobenzene derivatives typically displays an n→π* absorption band within the visible spectrum, approximately at 440-460 nm. It is important to ensure that your light source is precisely tuned to the absorption maximum of the cis isomer.
-
Spectral Overlap: It is common for the absorption spectra of the trans and cis isomers to overlap. When irradiating at a wavelength where both isomers exhibit absorbance, a photostationary state (PSS) will be established, resulting in a mixture of both forms rather than a complete conversion to the trans isomer.
-
Light Intensity: The power of the light source may be insufficient to efficiently drive the cis-to-trans isomerization. Confirm that a sufficient light intensity is being delivered to the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended wavelengths for the optical switching of this compound?
A1: For the trans-to-cis isomerization of AzCA4, irradiation at approximately 365 nm is generally recommended. The reverse cis-to-trans isomerization can be effectively induced by irradiation with blue light at around 460 nm.
Q2: How does the choice of solvent affect the photoswitching kinetics of AzCA4?
A2: The polarity of the solvent can have a profound impact on both the quantum yield of photoisomerization and the rate of thermal relaxation. As a general trend, an increase in solvent polarity can induce a shift in the absorption maxima and may also modify the stability of the cis isomer. It is advisable to empirically evaluate your specific experimental buffer or solvent system to ascertain the optimal conditions.
Q3: Is it possible to monitor the isomerization of AzCA4 in real-time?
A3: Yes, the isomerization process can be monitored in real-time by means of UV-Vis spectroscopy. The trans isomer is characterized by a strong absorption peak in the UV region (around 365 nm), whereas the cis isomer has a distinct absorption profile in the visible range (around 460 nm). By tracking the changes in absorbance at these specific wavelengths, the kinetics of photoswitching can be accurately determined.
Q4: What is a photostationary state (PSS), and what are its implications for my experiment?
A4: A photostationary state represents a dynamic equilibrium that is achieved upon irradiation, where the rate of the forward isomerization (trans to cis) is equal to the rate of the reverse isomerization (cis to trans). This leads to the formation of a mixture of both isomers, rather than a complete 100% conversion. The specific composition of the PSS is dependent on the wavelength of the incident light and the absorption spectra of the two isomers.
Q5: What measures can I take to minimize the photodegradation of my AzCA4 sample?
A5: To reduce the risk of photodegradation, the following practices are recommended:
-
Employ the lowest effective light intensity.
-
Restrict the duration of light exposure to the minimum time required for effective switching.
-
Deaerate your solutions to eliminate dissolved oxygen, which can exacerbate photobleaching.
-
If using a broad-spectrum lamp, utilize filters to obstruct any undesirable high-energy UV wavelengths.
Data Presentation
Table 1: Recommended Wavelengths for AzCA4 Photoswitching
| Isomerization Direction | Wavelength (nm) |
| trans to cis | ~365 |
| cis to trans | ~460 |
Table 2: General Trends of Solvent Polarity on Azobenzene Isomerization Kinetics
| Solvent Characteristic | Influence on trans-to-cis Photoisomerization | Influence on cis-to-trans Thermal Relaxation |
| Increasing Polarity | May lead to a decrease in quantum yield in certain instances and can cause a red-shift in absorption maxima. | Often results in an acceleration of the thermal relaxation rate. |
| Protic Solvents (e.g., alcohols) | Can engage in hydrogen bonding with the azo moiety, thereby affecting the electronic states. | The stability of the cis isomer can be influenced. |
Experimental Protocols
Protocol 1: Real-Time Monitoring of this compound Photoswitching via UV-Vis Spectroscopy
This protocol outlines a standardized procedure for observing the photoisomerization of this compound in a solution-based system.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Light sources (e.g., LEDs or filtered lamps) capable of delivering 365 nm and 460 nm irradiation
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO for the stock solution, and the experimental buffer for the final measurements)
Procedure:
-
Sample Preparation:
-
A stock solution of this compound should be prepared in DMSO.
-
This stock solution should then be diluted in the desired experimental buffer to a final concentration that yields a maximum absorbance for the trans isomer in the range of 0.8 to 1.2.
-
-
Acquisition of the Initial Spectrum (Trans Isomer):
-
The prepared solution should be transferred to a quartz cuvette.
-
The initial UV-Vis spectrum should be recorded, which will predominantly represent the trans isomer.
-
-
Trans-to-Cis Photoisomerization:
-
The sample within the cuvette should be irradiated with a 365 nm light source.
-
UV-Vis spectra should be recorded at regular intervals during irradiation until a photostationary state (PSS) is achieved, as indicated by the cessation of significant spectral changes.
-
-
Cis-to-Trans Photoisomerization (Light-Induced):
-
Upon reaching the PSS, the sample should be irradiated with a 460 nm light source.
-
Spectra should be recorded at regular intervals until the original spectrum of the trans isomer is re-established.
-
-
Cis-to-Trans Photoisomerization (Thermal Relaxation):
-
After establishing the PSS via 365 nm irradiation, the cuvette should be placed in a dark environment at a constant temperature.
-
UV-Vis spectra should be recorded at regular time intervals to monitor the progress of the thermal back-isomerization to the trans form.
-
Mandatory Visualization
References
How to account for solvent effects on Trans-AzCA4
Welcome to the technical support center for Trans-AzCA4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for solvent effects during their experiments with this photoswitchable carbonic anhydrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solvent effects important for this molecule?
A1: this compound, or (E)-4-(4-((4-butylphenyl)diazenyl)phenyl)-N-(3-hydroxy-4-methoxybenzyl)butanamide, is a photoswitchable molecule belonging to the azobenzene (B91143) family. In its thermally stable trans state, it can be isomerized to the metastable cis state using UV-A light (around 365 nm). The cis state can then be reverted to the trans state with visible light (around 460 nm) or through thermal relaxation. This property allows for the optical control of biological targets. This compound has been identified as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in various physiological processes.
Solvent effects are critical because the polarity, viscosity, and hydrogen-bonding properties of the surrounding medium can significantly alter the photophysical properties of this compound. These properties include:
-
Absorption Spectrum (λmax): The wavelength of maximum absorbance can shift, affecting the efficiency of photoisomerization.
-
Photoisomerization Quantum Yield (Φ): The efficiency of the trans-to-cis and cis-to-trans switching can be solvent-dependent.
-
Thermal Relaxation Rate (t½): The stability of the cis isomer is highly sensitive to the solvent environment.
-
Biological Activity: As an enzyme inhibitor, the binding affinity of this compound to carbonic anhydrase can be influenced by the solvent, affecting its inhibitory potency.
Understanding and accounting for these effects is essential for reproducible and accurate experimental results.
Q2: My UV-Vis absorption spectrum for this compound is shifting in different solvents. What does this mean?
A2: This phenomenon is known as solvatochromism , and it is expected for azobenzene derivatives like this compound. The shift in the absorption maximum (λmax) of the π-π* transition (typically in the UV region) and the n-π* transition (typically in the visible region) is due to differential stabilization of the ground and excited electronic states by the solvent.
Generally, for azobenzene compounds, a red shift (bathochromic shift) of the π-π* band is observed in more polar solvents. This indicates that the excited state is more polar than the ground state and is therefore better stabilized by polar solvent molecules. Conversely, the n-π* transition may exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Q3: I am observing incomplete trans-to-cis isomerization, even after prolonged UV irradiation. What is happening?
A3: Incomplete isomerization is typically due to the establishment of a photostationary state (PSS) . The PSS is an equilibrium reached under continuous irradiation where the rate of the forward reaction (trans to cis) equals the rate of the backward reaction (cis to trans). Since the cis isomer often has some absorbance at the wavelength used to excite the trans isomer, you will always induce the back-isomerization to some extent. The composition of the PSS (the ratio of cis to trans isomers) depends on the solvent, excitation wavelength, and temperature. To maximize the cis-isomer population, use a wavelength where the molar absorptivity of the trans isomer is significantly higher than that of the cis isomer.
Q4: The thermal relaxation of the cis isomer back to the trans isomer seems much faster in some solvents. Why is this?
A4: The rate of thermal cis-to-trans isomerization is highly dependent on the solvent polarity and the isomerization mechanism. For push-pull azobenzenes (which have electron-donating and electron-withdrawing groups), the isomerization mechanism can switch from an inversion pathway in nonpolar solvents to a rotation pathway in polar solvents. The rotational pathway often has a lower activation energy, leading to a faster thermal relaxation rate in polar solvents.[1] Therefore, you will likely observe a shorter half-life for the cis isomer of this compound in polar solvents like ethanol (B145695) or DMSO compared to nonpolar solvents like hexane.
Q5: How do I choose the right solvent for my experiment?
A5: The choice of solvent is crucial and should be guided by your experimental goals:
-
To study solvent effects: Select a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, DMSO).
-
For biological assays: Use a buffer system that is compatible with your biological target. Be aware that even aqueous buffers can have varying local polarities, especially in the presence of co-solvents like DMSO, which is often used to dissolve photoswitchable compounds.
-
To maximize cis-isomer lifetime: Generally, nonpolar, aprotic solvents will result in a longer thermal half-life for the cis isomer.
Always ensure that this compound is fully soluble in the chosen solvent to avoid aggregation, which can alter its photophysical properties.
Troubleshooting Guides
Issue 1: Inconsistent UV-Vis Spectra
| Symptom | Possible Cause | Solution |
| Shifting λmax between experiments in the same solvent. | Solvent purity variations; temperature fluctuations; compound degradation. | Use high-purity, spectroscopic grade solvents. Control the temperature of your sample holder. Store this compound stock solutions protected from light and at a low temperature. |
| Broad, poorly defined peaks. | Compound aggregation; presence of impurities. | Ensure the compound is fully dissolved. You may need to sonicate or gently warm the solution. Check the purity of your sample. |
| Absorbance values are too high or too low. | Incorrect concentration. | Prepare solutions with an absorbance in the optimal range for your spectrophotometer (typically 0.1 - 1.0). |
Issue 2: Inefficient Photoswitching
| Symptom | Possible Cause | Solution |
| Low conversion to the cis isomer. | Incorrect irradiation wavelength; low light intensity; establishment of a PSS. | Use a light source with a narrow bandwidth centered on the λmax of the trans isomer's π-π* transition (~365 nm). Ensure your light source is powerful enough. Understand that a PSS will be reached, and 100% conversion is unlikely. |
| Slow or incomplete back-switching to the trans isomer with light. | Incorrect irradiation wavelength for cis-to-trans isomerization. | Use a wavelength where the cis isomer absorbs more strongly than the trans isomer (typically >420 nm). |
Quantitative Data Summary
Table 1: Representative Absorption Maxima (λmax) of an Azobenzene Sulfonamide in Different Solvents
| Solvent | Dielectric Constant (ε) | Typical λmax (π-π) of trans-isomer (nm) | Typical λmax (n-π) of trans-isomer (nm) |
| n-Hexane | 1.88 | ~345 | ~440 |
| Chloroform | 4.81 | ~352 | ~445 |
| Tetrahydrofuran (THF) | 7.6 | ~350 | ~450 |
| Ethanol | 24.5 | ~355 | ~440 |
| Methanol | 32.7 | ~358 | ~438 |
| Dimethylformamide (DMF) | 36.7 | ~360 | ~450 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~365 | ~455 |
Note: This data is illustrative and the exact values for this compound may vary.
Table 2: Representative Photoisomerization Quantum Yields (Φ) and Thermal Half-lives (t½) of Azobenzene Derivatives
| Compound | Solvent | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | cis-isomer Half-life (t½) |
| Azobenzene | Methanol | 365 | 0.24 | 0.53 | ~4.7 hours |
| 4-Aminoazobenzene | Ethanol | - | - | - | minutes |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | - | - | - | seconds |
Note: Quantum yields are wavelength-dependent. Thermal half-lives are highly sensitive to the substitution pattern and solvent polarity.
Experimental Protocols
Protocol 1: Determining the Solvatochromic Effect on this compound
-
Sample Preparation: Prepare stock solutions of this compound in a range of spectroscopic grade solvents (e.g., hexane, toluene, chloroform, ethanol, DMSO) at a concentration that gives a maximum absorbance of ~1.0.
-
Spectra Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution from 250 nm to 600 nm in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the λmax for the π-π* (around 360 nm) and n-π* (around 450 nm) transitions for each solvent.
-
Plot the λmax values against a solvent polarity scale (e.g., the dielectric constant) to visualize the solvatochromic trend.
-
Protocol 2: Measuring the Photoisomerization and Thermal Relaxation
-
Initial Spectrum: Record the UV-Vis spectrum of a this compound solution in the solvent of choice. This represents the 100% trans isomer.
-
trans-to-cis Isomerization:
-
Irradiate the sample in the cuvette with a 365 nm light source.
-
Periodically record the UV-Vis spectrum until no further changes are observed, indicating the photostationary state (PSS) has been reached.
-
-
Thermal cis-to-trans Relaxation:
-
Place the cuvette containing the PSS mixture in the dark in a temperature-controlled sample holder.
-
Record the UV-Vis spectrum at regular time intervals.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the λmax of the trans isomer over time.
-
Plot the natural logarithm of the change in absorbance versus time. The slope of this plot will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = ln(2)/k.
-
Visualizations
Caption: Workflow for investigating solvent effects on this compound.
Caption: Photoswitching and inhibition of Carbonic Anhydrase by AzCA4.
References
Technical Support Center: Optimizing Trans-AzCA4 Experiments with Cut-off Filters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using cut-off filters to improve Trans-AzCA4 experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guide
This section addresses common problems that may arise during this compound experiments when using cut-off filters.
Question: I am observing incomplete photoisomerization of this compound to its cis form, even with a 365 nm light source. What could be the cause, and how can I fix it?
Answer: Incomplete photoisomerization can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Light Source Intensity and Exposure Time: Ensure your 365 nm light source has sufficient power and that the exposure time is adequate. The isomerization from trans to cis is a dynamic process that reaches a photostationary state (PSS), which is a mixture of both isomers. Insufficient light intensity or duration will result in a lower percentage of the cis isomer at PSS.
-
Incorrect Filter Selection: Verify that you are using the correct cut-off filter. For isolating the 365 nm wavelength for trans-to-cis isomerization, a shortpass filter with a cut-off wavelength just above 365 nm (e.g., 400 nm) can be beneficial in blocking longer wavelengths from a broad-spectrum lamp that might promote the reverse (cis-to-trans) isomerization. Conversely, when using a 460 nm light source for the back-isomerization, a longpass filter with a cut-on wavelength just below 460 nm can help to eliminate shorter wavelengths.
-
Spectral Overlap: If using a broad-spectrum lamp, other wavelengths emitted by the lamp could be simultaneously driving the back-isomerization to the trans form. A bandpass filter centered around 365 nm would be the most effective solution in this case.
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to the degradation of this compound.[1] Try reducing the light intensity or the duration of exposure to see if the isomerization efficiency improves. Deaerating your solution by bubbling with an inert gas like nitrogen can also help minimize photodegradation.
-
Aggregation: At high concentrations, this compound may form aggregates, which can hinder efficient photoswitching. Try diluting your sample or briefly sonicating it to break up any aggregates.
Question: I am concerned about phototoxicity and cell damage in my this compound experiments due to the 365 nm UV light. How can I mitigate these effects?
Answer: Phototoxicity is a valid concern with UV light exposure. Here are several strategies to minimize cell damage:
-
Use Cut-off Filters: Employ a longpass cut-off filter to block stray UV light when you are not actively inducing isomerization. When using the 365 nm light source, a sharp cut-off bandpass filter can prevent exposure to potentially more damaging shorter UV wavelengths.
-
Minimize Exposure: Use the lowest possible light intensity and the shortest exposure time necessary to achieve the desired level of isomerization.
-
Wavelength Selection: While this compound is designed for 365 nm activation, some azobenzene (B91143) derivatives can be engineered to respond to longer, less damaging wavelengths.[2] If your experimental setup allows, exploring such alternatives could be beneficial.
-
Antioxidants: Consider supplementing your cell culture media with antioxidants to help quench reactive oxygen species that may be generated by UV exposure.[1]
-
Cell Health Monitoring: Regularly assess cell viability throughout your experiment using assays like Trypan Blue exclusion or live/dead cell staining to ensure your illumination parameters are not causing significant cell death. Studies have shown that 365 nm light can cause DNA damage with prolonged exposure.[3]
Question: I am performing calcium imaging with Fura-2 and this compound and observing high background fluorescence or spectral bleed-through. How can I resolve this?
Answer: Spectral bleed-through can be a significant issue when using multiple fluorescent molecules. Here’s how to troubleshoot it:
-
Filter Selection: This is the most critical aspect. Ensure you have high-quality bandpass filters for both Fura-2 excitation (340 nm and 380 nm) and emission (around 510 nm), as well as for the this compound isomerization (365 nm). The Fura-2 emission spectrum has a tail that can extend into the detection range of other fluorophores.
-
Sequential Imaging and Illumination: If your imaging system allows, use a sequential illumination and detection protocol. First, acquire the Fura-2 images at 340/380 nm excitation without the 365 nm light. Then, apply the 365 nm light pulse to isomerize this compound, and subsequently, image the Fura-2 response. This prevents the 365 nm light from directly exciting Fura-2 during its measurement.
-
Control Experiments: Perform control experiments with cells loaded only with Fura-2 and expose them to the 365 nm light to quantify any direct excitation or phototoxicity effects. Also, have a control with non-loaded cells expressing the target receptor to observe any autofluorescence changes upon UV illumination.
-
Spectral Unmixing: If your imaging software has spectral unmixing capabilities, you can use it to computationally separate the fluorescence signals from Fura-2 and any background or bleed-through signals.
Frequently Asked Questions (FAQs)
Question: What are cut-off filters and how do they work?
Answer: Cut-off filters are optical filters that transmit light of certain wavelengths while blocking others. There are two main types:
-
Longpass filters: Transmit wavelengths longer than a specific cut-on wavelength.
-
Shortpass filters: Transmit wavelengths shorter than a specific cut-off wavelength. They are essential in fluorescence microscopy and photoswitching experiments to isolate the desired excitation or emission wavelengths and block unwanted light, thereby improving signal-to-noise and preventing off-target effects.
Question: How do I choose the right cut-off filter for my this compound experiment?
Answer: The choice depends on your light source and experimental goals:
-
For trans to cis isomerization (365 nm): If using a broad-spectrum lamp, a bandpass filter centered at 365 nm is ideal. If a bandpass filter is not available, a shortpass filter with a cut-off around 400 nm can help by blocking longer wavelengths that might induce back-isomerization.
-
For cis to trans isomerization (460 nm): A longpass filter with a cut-on wavelength around 420-440 nm can be used to block any stray UV light from your 460 nm light source. A bandpass filter centered at 460 nm would provide the most precise wavelength selection.
Question: What is the expected effect of using a cut-off filter on the efficiency of this compound isomerization?
Answer: Using an appropriate cut-off or bandpass filter is expected to increase the net efficiency of the desired isomerization. By blocking wavelengths that can drive the reverse reaction, a higher population of the desired isomer (cis for 365 nm and trans for 460 nm) can be achieved at the photostationary state. This leads to a more robust and reproducible biological response.
Quantitative Data
| Filter Type | Light Source | Wavelength (nm) | Power Density (mW/cm²) | Isomerization Time (s) | % cis-AzCA4 at PSS | Off-Target Activation (e.g., non-TRPV1 cells) |
| No Filter | Broad-spectrum Xenon Lamp | 320-400 | 10 | 60 | Data Not Available | Data Not Available |
| Longpass 340nm | Broad-spectrum Xenon Lamp | >340 | 10 | 60 | Data Not Available | Data Not Available |
| Shortpass 400nm | Broad-spectrum Xenon Lamp | <400 | 10 | 60 | Data Not Available | Data Not Available |
| Bandpass 365/10nm | Broad-spectrum Xenon Lamp | 360-370 | 5 | 30 | Data Not Available | Data Not Available |
| No Filter | 365 nm LED | 365 | 5 | 30 | Data Not Available | Data Not Available |
Note: The values in this table are placeholders. Researchers would need to perform experiments and quantify the percentage of cis-AzCA4 using techniques like HPLC or UV-Vis spectroscopy to populate this table.
Experimental Protocols
Detailed Methodology for Patch-Clamp Electrophysiology with this compound
This protocol is adapted from established methods for studying the effect of this compound on TRPV1-expressing cells.
-
Cell Preparation:
-
Culture HEK293T cells or dorsal root ganglion (DRG) neurons expressing TRPV1 on glass coverslips.
-
Use standard whole-cell patch-clamp solutions. For example, an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH. The extracellular solution could be (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Position a light source (e.g., a 365 nm LED and a 460 nm LED) coupled to a fiber optic cable to illuminate the patched cell.
-
-
Experimental Procedure:
-
Establish a whole-cell recording configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound (typically in the dark-adapted, inactive state).
-
To activate TRPV1, illuminate the cell with 365 nm light. Use a cut-off filter if necessary to refine the wavelength.
-
Record the inward current mediated by TRPV1 activation.
-
To deactivate the channel, switch the illumination to 460 nm light.
-
Repeat the light-dark cycles to assess the reversibility and stability of the photoswitching.
-
Detailed Methodology for Fura-2 Calcium Imaging with this compound
This protocol outlines the steps for measuring intracellular calcium changes in response to this compound-mediated TRPV1 activation.
-
Cell Preparation and Dye Loading:
-
Plate TRPV1-expressing cells on glass-bottom imaging dishes.
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in a buffer like HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM for about 30 minutes.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a ratiometric imaging system for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Integrate a 365 nm light source for this compound isomerization, controlled independently from the imaging excitation wavelengths.
-
-
Experimental Procedure:
-
Acquire a baseline recording of the Fura-2 ratio (F340/F380) in the dark.
-
Add this compound to the imaging buffer at the desired final concentration.
-
To activate TRPV1, apply a pulse of 365 nm light. Use appropriate filters to avoid spectral overlap with the Fura-2 excitation/emission.
-
Record the change in the Fura-2 ratio, which indicates a change in intracellular calcium concentration.
-
To study the deactivation, either wait for the thermal relaxation of cis-AzCA4 to the trans form or actively drive the back-isomerization with 460 nm light.
-
Continue to record the Fura-2 ratio to observe the return to baseline calcium levels.
-
Visualizations
Caption: TRPV1 activation by this compound photoswitching.
References
Technical Support Center: Trans-AzCA4 Perfusion Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during perfusion experiments with Trans-AzCA4, with a specific focus on its slow washout.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in perfusion systems?
This compound is a photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. In its dark-adapted state, it exists predominantly in the inactive trans configuration. Upon irradiation with UV light (e.g., 365 nm), it isomerizes to the active cis form, which potently activates TRPV1 channels.[1] This allows for precise temporal control of TRPV1 activation in cell culture or tissue perfusion systems, making it a valuable tool for studying nociception and other TRPV1-mediated processes.[1]
Q2: I'm observing a very slow washout of this compound in my perfusion system. Is this a known issue?
Yes, the slow washout of this compound from perfusion systems is a documented phenomenon.[1] Due to its physicochemical properties, including lipophilicity, this compound can exhibit non-specific binding to tubing, chamber surfaces, and cell membranes, leading to prolonged and unwanted receptor activation even after the perfusion of a compound-free buffer.[1][2]
Q3: What are the primary factors contributing to the slow washout of this compound?
The slow washout of this compound is likely due to a combination of factors:
-
Lipophilicity: As a lipophilic molecule, this compound can partition into the lipid bilayers of cell membranes and adsorb to the surfaces of plastic or glass components of the perfusion system.
-
Non-Specific Binding: The molecule can adhere to various surfaces within the perfusion setup, such as tubing and culture chambers, leading to a continuous, low-level release into the buffer.
Q4: Can the slow washout of this compound affect my experimental results?
Absolutely. A slow washout can lead to:
-
Persistent TRPV1 Activation: Continued, unintended activation of TRPV1 channels can interfere with subsequent experiments or the introduction of other compounds.
-
Desensitization of Receptors: Prolonged exposure to an agonist can lead to receptor desensitization, potentially reducing the response to subsequent stimuli.
Troubleshooting Guide: Addressing Slow Washout of this compound
This guide provides a systematic approach to troubleshooting and mitigating the slow washout of this compound in your perfusion system.
Problem: Persistent Cellular Response After Initiating Washout
Initial Assessment:
-
Confirm Baseline Instability: Ensure that the observed persistent activity is significantly above the pre-application baseline.
-
Verify Perfusion System Integrity: Check for leaks, blockages, or incorrect valve switching in your perfusion setup.
Troubleshooting Steps & Solutions:
| Solution Category | Specific Action | Rationale | Considerations |
| Competitive Displacement | Introduce a competitive antagonist, such as capsazepine (B1668289) (5-10 µM), into the perfusion buffer. | Capsazepine competes with this compound for the same binding site on the TRPV1 receptor, effectively displacing it and accelerating the termination of the signal. | Ensure the concentration of capsazepine is sufficient for effective competition. You may need to optimize the concentration for your specific cell type and experimental conditions. |
| Perfusion System Optimization | Increase the flow rate of the washout buffer. | A higher flow rate can enhance the physical removal of unbound and non-specifically bound this compound from the perfusion chamber and tubing. | Be mindful of the mechanical stress on your cells or tissue. Very high flow rates may not be suitable for all preparations. |
| Prolong the duration of the washout period. | Given the slow dissociation, a longer wash period may be necessary to return to baseline. | This will increase the total experiment time and buffer consumption. | |
| Buffer Composition Modification | Add a low concentration of a non-denaturing detergent (e.g., 0.01-0.05% Pluronic F-68 or Tween-20) to the washout buffer. | Detergents can help to solubilize lipophilic compounds and reduce non-specific binding to surfaces. | Test for any direct effects of the detergent on your cells' viability and baseline activity before incorporating it into your main experiment. |
| Include a carrier protein, such as bovine serum albumin (BSA; 0.1-1%), in the washout buffer. | BSA can bind to lipophilic compounds in the solution, creating a concentration gradient that favors the dissociation of this compound from the cells and perfusion apparatus. | Ensure the BSA used is of high purity and does not interfere with your downstream assays. | |
| Material & Equipment Considerations | Use low-retention plasticware and tubing (e.g., FEP or PEEK) for your perfusion system. | These materials have lower surface energies and are less prone to non-specific binding of hydrophobic molecules compared to standard silicone or PVC tubing. | This may require an initial investment in upgrading your perfusion setup. |
Experimental Protocols
Protocol 1: Competitive Displacement of this compound using Capsazepine
Objective: To rapidly terminate this compound-induced TRPV1 activation using a competitive antagonist.
Materials:
-
Cells or tissue expressing TRPV1
-
Standard perfusion buffer (e.g., HEPES-buffered saline)
-
This compound stock solution
-
Capsazepine stock solution (in DMSO)
-
Washout buffer (standard perfusion buffer)
-
Washout buffer with Capsazepine (5-10 µM)
Procedure:
-
Establish a stable baseline recording with the standard perfusion buffer.
-
Apply this compound at the desired concentration and activate with the appropriate wavelength of light (e.g., 365 nm) to induce a response.
-
Initiate washout with the standard perfusion buffer and observe the rate of signal decay.
-
If the washout is slow and the signal remains elevated, switch the perfusion to the washout buffer containing 5-10 µM capsazepine.
-
Continue perfusion with the capsazepine-containing buffer until the signal returns to the pre-stimulus baseline.
-
Wash with the standard perfusion buffer to remove the capsazepine before any subsequent experiments.
Protocol 2: Optimizing Perfusion Parameters for Enhanced Washout
Objective: To determine the optimal flow rate and duration for washing out this compound.
Materials:
-
Cells or tissue expressing TRPV1
-
Standard perfusion buffer
-
This compound stock solution
Procedure:
-
Establish a stable baseline recording.
-
Apply this compound and activate with light to elicit a response.
-
Flow Rate Optimization:
-
Initiate washout at your standard flow rate and record the time to 50% and 90% signal decay.
-
Repeat the experiment, but during the washout phase, incrementally increase the flow rate (e.g., by 25% or 50%).
-
Compare the decay times to identify a flow rate that improves washout without physically disturbing the cells.
-
-
Duration Optimization:
-
Using the optimized flow rate, perform a prolonged washout and monitor the time required to return to a stable baseline.
-
This will establish the necessary washout duration for your experimental paradigm.
-
Visualizations
Signaling Pathway of TRPV1 Activation by this compound
Caption: TRPV1 activation by photoswitchable this compound.
Experimental Workflow for this compound Washout Troubleshooting
Caption: Troubleshooting workflow for slow this compound washout.
Logical Diagram for Troubleshooting Perfusion System Issues
Caption: Logical relationships in troubleshooting slow washout.
References
Validation & Comparative
A Comparative Guide to TRPV1 Activation: Trans-AzCA4 vs. Capsaicin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trans-AzCA4 and capsaicin (B1668287) as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical player in nociception and sensory perception. Its activation by various stimuli, including heat, protons, and chemical agonists, leads to a sensation of burning pain. Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist and has been instrumental in studying the channel's function.[1] More recently, photoswitchable compounds like this compound have emerged, offering precise spatiotemporal control over TRPV1 activity.[2][3][4] This guide provides a detailed comparison of these two key TRPV1 activators.
Overview of Agonists
Capsaicin is a naturally occurring vanilloid compound that robustly activates TRPV1, leading to a cation influx (primarily Ca2+ and Na+) and neuronal depolarization.[1] Its potency can be influenced by experimental conditions such as pH.
This compound is a synthetic, photoswitchable TRPV1 agonist. In its dark-adapted trans state, it is largely inactive. Upon irradiation with ultraviolet-A (UV-A) light (λ ≈ 365 nm), it isomerizes to the cis form, which is a potent TRPV1 agonist. This activation is reversible; irradiation with blue light (λ ≈ 460 nm) promotes the reversion to the inactive trans isomer, allowing for precise optical control of TRPV1 activity.
Quantitative Comparison of Agonist Potency
| Agonist | EC50 (in HEK293 cells) | Experimental Conditions | Source |
| Capsaicin | ~11 nM - 640 nM | Whole-cell patch clamp, varying pH and cell expression systems. | |
| cis-AzCA4 | Not explicitly reported, but significant activation observed at 100-200 nM. | Whole-cell patch clamp and Ca2+ imaging in HEK293T and DRG neurons. |
Experimental Methodologies
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV1 channel upon agonist activation.
Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding for human TRPV1 fused with a fluorescent protein (e.g., YFP) to identify expressing cells.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single transfected cell.
-
A gigaohm seal is formed between the pipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The agonist (capsaicin or this compound) is applied to the cell via a perfusion system.
-
For this compound, the cell is irradiated with specific wavelengths of light (365 nm for activation, 460 nm for deactivation) using a monochromator coupled to the microscope.
-
The resulting inward currents are recorded and analyzed.
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH adjusted to 7.3 with KOH.
Intracellular Ca2+ Imaging
This method measures the increase in intracellular calcium concentration that occurs upon TRPV1 activation.
Cell Preparation:
-
HEK293T cells expressing TRPV1 or cultured dorsal root ganglion (DRG) neurons are grown on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded before agonist application.
-
The agonist (capsaicin or this compound) is added to the imaging buffer.
-
For this compound, the cells are illuminated with 365 nm light to induce the cis conformation.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
The data is typically presented as a ratio of fluorescence at two different excitation wavelengths (for Fura-2) or as a change in fluorescence relative to the baseline (for Fluo-4).
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Guide to Photoswitchable Agonists: Harnessing Light to Control Cellular Signaling
For researchers, scientists, and drug development professionals, photoswitchable agonists offer an unprecedented level of control over cellular signaling. By integrating light-sensitive chemical moieties, these molecules can be reversibly activated and deactivated with specific wavelengths of light, providing high spatiotemporal precision in the study of complex biological systems. This guide provides a comparative overview of Trans-AzCA4 and other notable photoswitchable agonists, supported by experimental data and detailed methodologies.
This document will delve into the performance of various photoswitchable agonists targeting a range of receptors, including ion channels and G-protein coupled receptors (GPCRs). We will present quantitative data in a clear, tabular format, outline detailed experimental protocols for their characterization, and provide visual representations of key signaling pathways and experimental workflows.
Performance Comparison of Photoswitchable Agonists
The efficacy of a photoswitchable agonist is determined by several key parameters, including its potency in both the light-activated and dark-inactivated states, the fold-change in activity upon photoisomerization, and the specific wavelengths of light required for activation and deactivation. The following table summarizes these critical performance indicators for this compound and other selected photoswitchable agonists.
| Compound | Target Receptor | Active Isomer | Activation λ (nm) | Deactivation λ (nm) | EC50 (Active State) | EC50 (Inactive State) | Fold Change in Activity |
| This compound | TRPV1 | cis | ~365 | ~460 | ~100-200 nM | > 30 µM | >150 |
| aBINA | mGluR2 | trans | ~420 | ~340 | ~3 µM | > 100 µM | >33 |
| Az-IGU | α4β3δ GABAA | trans | ~380 | ~500 | ~1 µM | Inactive | N/A |
| pAzo-2 | β1-Adrenoceptor | trans | ~380 | ~500 | ~10 nM | ~830 nM | ~83 |
| MP-D1ago | D1 Dopamine Receptor | trans | ~460 | ~370 | Partial Agonist | Inactive | N/A |
Key Signaling Pathways
The targeted activation of receptors by photoswitchable agonists allows for the precise dissection of their downstream signaling cascades. Below are diagrams illustrating the signaling pathways initiated by the activation of TRPV1 and mGluR2.
Experimental Protocols
The characterization of photoswitchable agonists relies on a suite of biophysical and cellular assays. Below are detailed methodologies for two key experiments: whole-cell patch clamp electrophysiology and calcium imaging.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the cell membrane in response to agonist application and light stimulation.
1. Cell Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., for TRPV1: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with an internal solution appropriate for the target ion channel (e.g., for cation channels: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the photoswitchable agonist in its inactive state to the bath.
-
Record baseline currents.
-
Deliver light of the activating wavelength using a high-power LED or a laser coupled to the microscope light path.
-
Record the light-induced currents.
-
Deliver light of the deactivating wavelength to demonstrate reversibility.
-
Wash out the compound to return to baseline.
4. Data Analysis:
-
Measure the peak amplitude of the light-induced currents.
-
Construct dose-response curves by applying different concentrations of the agonist and measure the corresponding current responses under light stimulation to determine the EC50.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration, a common downstream effect of ion channel and GPCR activation.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the target receptor in a glass-bottom dish or 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye (typically 2-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells with a physiological saline solution (e.g., HBSS) to remove excess dye.
2. Imaging Procedure:
-
Mount the dish or plate on a fluorescence microscope equipped with a camera and a light source for excitation.
-
Acquire a baseline fluorescence signal before adding the compound.
-
Add the photoswitchable agonist in its inactive form to the cells.
-
Illuminate the cells with the activating wavelength of light.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm and measure the ratio of the emission at 510 nm. For single-wavelength dyes like Fluo-4, excite at ~488 nm and measure the emission at ~520 nm.
-
Illuminate with the deactivating wavelength to observe the reversal of the calcium signal.
3. Data Analysis:
-
Quantify the change in fluorescence intensity or the 340/380 nm ratio.
-
Express the response as a fold-change over baseline or as a percentage of the response to a saturating concentration of a known agonist.
-
Generate dose-response curves to determine the EC50 of the photoswitchable agonist.
Experimental Workflow for Characterization
The systematic characterization of a novel photoswitchable agonist involves a logical progression of experiments to determine its photophysical and pharmacological properties.
A Comparative Guide: Trans-AzCA4 (Photopharmacology) vs. Optogenetic Methods for Cellular Control
For researchers, scientists, and drug development professionals, the precise control of cellular activity is paramount. Two powerful techniques that utilize light to achieve this control are photopharmacology, exemplified by molecules like Trans-AzCA4, and optogenetics. While both approaches offer unprecedented spatiotemporal resolution, they operate on fundamentally different principles, each with a distinct set of advantages and limitations. This guide provides an objective comparison to aid in the selection of the most suitable method for your research needs.
Photopharmacology employs photoswitchable small molecules, such as this compound, to control the activity of endogenous proteins. These molecules can be reversibly isomerized between an active and an inactive state using specific wavelengths of light. In contrast, optogenetics involves the genetic introduction of light-sensitive proteins (opsins) into target cells, which then function as light-gated actuators to modulate cellular processes.
At a Glance: Key Differences
| Feature | Photopharmacology (e.g., this compound) | Optogenetics |
| Principle | Light-sensitive small molecules modulate endogenous proteins. | Genetically encoded light-sensitive proteins (opsins) are introduced into cells. |
| Genetic Modification | Not required for targeting endogenous proteins. | Required to express the opsin in target cells. |
| Temporal Resolution | Sub-second to minutes for activation/deactivation. | Millisecond-scale activation and deactivation.[1] |
| Specificity | Dependent on the selectivity of the photoswitchable ligand for its target protein. | High cell-type specificity achievable through targeted gene expression. |
| Invasiveness | Minimally invasive, involving systemic or local drug administration. | Requires gene delivery (e.g., via viral vectors) and potentially implantation of light delivery devices. |
| Reversibility | Highly reversible by switching between activating and deactivating wavelengths of light. | Highly reversible with the cessation of light stimulation. |
| Off-Target Effects | Potential for off-target binding of the photoswitchable ligand. | Potential for light toxicity, unintended activation of neighboring cells due to light scattering, and effects from opsin overexpression. |
In-Depth Comparison
Mechanism of Action
Photopharmacology with this compound: this compound is a photoswitchable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. The "Trans" isomer is the inactive form of the molecule. Upon exposure to a specific wavelength of light, it converts to the "cis" isomer, which is the active form that binds to and opens the TRPV1 channel, leading to cation influx and neuronal depolarization. A different wavelength of light can then be used to switch the molecule back to its inactive trans state, thus turning off the signal.
Optogenetics: This technique relies on the expression of microbial opsins, such as channelrhodopsins (for excitation) or halorhodopsins (for inhibition), in target cells. These opsins are light-gated ion channels or pumps. For example, when Channelrhodopsin-2 (ChR2) is expressed in a neuron, shining blue light on it causes the channel to open, allowing positive ions to flow into the cell and leading to depolarization and firing of action potentials. The activity ceases when the light is turned off.
Quantitative Performance
| Parameter | This compound (Photopharmacology) | Optogenetics |
| Activation Time | Seconds to minutes (dependent on isomerization kinetics and diffusion) | Milliseconds[1] |
| Deactivation Time | Seconds to minutes (dependent on reverse isomerization) | Milliseconds |
| Wavelengths | Typically UV-A for activation (trans to cis) and blue/green light for deactivation (cis to trans) | Varies by opsin (e.g., blue light for ChR2 activation) |
| Light Intensity | Generally low, but dependent on the quantum yield of the photoswitch | Higher light intensity may be required, with potential for phototoxicity |
Signaling Pathways
The ability to precisely control signaling pathways is a key advantage of both techniques. Below are diagrams illustrating the pathways modulated by this compound and a common optogenetic approach for controlling a G-protein coupled receptor (GPCR).
Experimental Protocols
Photopharmacology with this compound (In Vitro)
-
Cell Culture: Culture cells expressing the target receptor (TRPV1) in a suitable medium.
-
Compound Preparation: Dissolve this compound in a vehicle such as DMSO to create a stock solution. Further dilute the stock solution in the extracellular buffer to the desired final concentration.
-
Application: Replace the cell culture medium with the buffer containing this compound. Incubate the cells in the dark to allow for equilibration of the compound.
-
Light Stimulation: Illuminate the cells with the activating wavelength of light (e.g., UV-A) using an LED or a laser source coupled to a microscope. The duration and intensity of the light pulse should be optimized for the desired level of activation.
-
Recording: Measure the cellular response, such as changes in intracellular calcium concentration using a fluorescent indicator or whole-cell patch-clamp electrophysiology to record ion channel activity.
-
Deactivation: To reverse the effect, illuminate the cells with the deactivating wavelength of light (e.g., blue or green light).
Optogenetics (In Vivo)
-
Vector Production: Produce a high-titer adeno-associated virus (AAV) carrying the gene for the desired opsin under the control of a cell-type-specific promoter.[2][3]
-
Stereotactic Surgery: Anesthetize the animal and perform a stereotactic injection of the AAV vector into the target brain region.[2]
-
Optical Fiber Implantation: Implant an optical fiber cannula above the injection site to allow for light delivery to the target neurons.[4]
-
Recovery and Expression: Allow several weeks for the animal to recover from surgery and for the opsin to be expressed in the target cells.
-
Behavioral Testing: Connect the implanted optical fiber to a laser or LED light source. Deliver light pulses of specific wavelengths, durations, and frequencies to activate or inhibit the neurons while monitoring the animal's behavior.
-
Histological Verification: After the experiment, perfuse the animal and perform histology to verify the correct targeting of the viral vector and the placement of the optical fiber.[4]
Conclusion
Both photopharmacology with agents like this compound and optogenetics are revolutionary techniques for controlling cellular function with light. The choice between them depends heavily on the specific experimental goals.
Choose photopharmacology (this compound) when:
-
Genetic modification is undesirable or not feasible.
-
Targeting endogenous proteins in their native context is crucial.
-
A minimally invasive approach is preferred.
-
Slightly slower temporal resolution (seconds to minutes) is acceptable.
Choose optogenetics when:
-
Millisecond temporal precision is required to mimic natural neural firing patterns.
-
High cell-type specificity is the primary concern.
-
The target cell type does not have a known, specific small-molecule modulator.
-
The experimental design allows for genetic manipulation and surgical procedures.
As both fields continue to evolve, with the development of new photoswitchable molecules with improved properties and new opsins with different spectral sensitivities and kinetics, the possibilities for precise optical control of biological systems will only expand.
References
- 1. In Vivo Submillisecond Two-Photon Optogenetics with Temporally Focused Patterned Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injections of AAV Vectors for Optogenetics in Anesthetized and Awake Behaving Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Targeted Expression of Optogenetic Proteins Using Silk/AAV Films [jove.com]
- 4. In vivo Optogenetic Stimulation of the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans-AzCA4, Olvanil, and Arvanil Efficacy in TRPV1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three notable transient receptor potential vanilloid 1 (TRPV1) modulators: Trans-AzCA4, olvanil (B1677277), and arvanil (B1665783). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.
Executive Summary
This compound, olvanil, and arvanil are all agonists of the TRPV1 receptor, a key player in pain signaling and other physiological processes. While they share a common target, their distinct mechanisms of action and pharmacological profiles offer unique advantages for specific research applications. Olvanil is a non-pungent synthetic analog of capsaicin (B1668287), exhibiting potent anti-hyperalgesic effects. Arvanil, a hybrid of anandamide (B1667382) and capsaicin, demonstrates a dual action on both TRPV1 and cannabinoid (CB1) receptors. This compound is a novel photoswitchable TRPV1 agonist, allowing for precise spatiotemporal control of receptor activation with light. This guide will delve into their comparative efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound, olvanil, and arvanil in activating the TRPV1 receptor. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay systems used.
| Compound | Target(s) | Assay Type | Cell Line/System | Efficacy (EC₅₀/IC₅₀) | Reference |
| This compound | TRPV1 | Whole-cell patch clamp | HEK293T cells expressing TRPV1-YFP | Not explicitly quantified in available literature, but potent activation is observed upon irradiation with 365 nm light.[1][2] | [1][2] |
| Olvanil | TRPV1 | Intracellular Ca²⁺ imaging | Cultured Dorsal Root Ganglion (DRG) neurons | ~100 nM (produces significant increases in [Ca²⁺]i) | [3][4] |
| TRPV1 | Whole-cell patch clamp | Dissociated mouse DRG neurons | Not explicitly quantified, but 10 µM application elicits significant currents. | ||
| Arvanil | TRPV1, CB1 | Apoptosis Assay | Jurkat T-cell line | Induces dose-dependent apoptosis (TRPV1/CB1 independent) | [5][6] |
| CB1 | Receptor Binding Assay | Ki = 0.25–2.6 μM | [7] | ||
| Anandamide Membrane Transporter (AMT) | Inhibition Assay | IC₅₀ = 3.6 μM | [7] |
Experimental Protocols
Intracellular Calcium Imaging Assay for TRPV1 Agonist Screening
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 agonists using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds (this compound, olvanil, arvanil) and control agonist (capsaicin)
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 505 nm.[8]
Procedure:
-
Cell Preparation: Culture TRPV1-expressing cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[9]
-
-
Imaging:
-
Mount the dish or plate on the microscope or plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 505 nm.
-
Apply the test compound at various concentrations.
-
For this compound, apply the compound in its inactive trans state and then irradiate the cells with 365 nm light to induce the conformational change to the active cis state.[1]
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in this ratio indicates an increase in intracellular calcium.
-
Plot the change in the F340/F380 ratio against the concentration of the agonist to determine the EC₅₀ value.
-
Whole-Cell Patch Clamp Electrophysiology for TRPV1 Current Measurement
This protocol allows for the direct measurement of ion currents through the TRPV1 channel upon agonist application.
Materials:
-
TRPV1-expressing cells (e.g., HEK293T or DRG neurons)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2)
-
Test compounds and control agonist
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Patching:
-
Identify a healthy, isolated cell under the microscope.
-
Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to measure baseline currents.
-
Perfuse the bath with the test compound. For this compound, apply in the dark and then use a light source (e.g., 365 nm LED) to activate the compound.[1][2]
-
Record the inward current elicited by the agonist.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Construct a dose-response curve by plotting the current amplitude against the agonist concentration to determine the EC₅₀.
-
Signaling Pathways and Mechanisms of Action
This compound: Photoswitchable Activation of TRPV1
This compound is a photopharmacological tool that allows for precise control over TRPV1 activation. In its thermally stable trans isomer, it is largely inactive. Upon irradiation with ultraviolet light (e.g., 365 nm), it converts to the cis isomer, which is a potent agonist of the TRPV1 channel. This isomerization is reversible with the application of blue light (e.g., 460 nm).[1]
Caption: Workflow for the photoswitchable activation of TRPV1 by this compound.
Olvanil: Non-Pungent TRPV1 Agonist and Desensitization
Olvanil is a synthetic analog of capsaicin that activates TRPV1 channels, leading to an influx of calcium ions.[3][4] This initial activation is followed by a pronounced and long-lasting desensitization of the channel, which is thought to be mediated by calcium-dependent signaling pathways involving calmodulin and the phosphatase calcineurin.[3] This desensitization contributes to its analgesic effects without the pungency associated with capsaicin.
References
- 1. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase‐8‐dependent pathway | Publicación [silice.csic.es]
- 7. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. moodle2.units.it [moodle2.units.it]
Validating Trans-AzCA4 Activity: A Comparative Guide Using TRPV1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoswitchable TRPV1 agonist, Trans-AzCA4, with other alternatives, supported by experimental data validating its mechanism of action through the use of TRPV1 knockout models.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical player in nociception and thermal sensation.[1] Its activation by various stimuli, including capsaicin, heat, and protons, leads to a calcium influx and subsequent cellular responses.[2][3] this compound is a synthetic photoswitchable agonist, offering precise spatial and temporal control over TRPV1 activation.[1] This guide details the experimental validation of this compound's on-target activity using TRPV1 knockout (TRPV1-/-) models, a crucial step in confirming its specificity.
Comparative Analysis of this compound Activity
The primary advantage of this compound lies in its ability to be optically controlled. In its trans configuration, it is largely inactive. Upon irradiation with UV-A light (λ ≈ 365 nm), it isomerizes to the cis form, which is a potent TRPV1 agonist. This activation can be reversed with blue light (λ ≈ 460 nm), returning the molecule to its inactive trans state.[1]
To validate that the observed cellular effects of cis-AzCA4 are mediated specifically through TRPV1, experiments are conducted on cells or tissues from TRPV1 knockout animals. As demonstrated in studies, dorsal root ganglion (DRG) neurons from TRPV1-/- mice show no significant response to the application of cis-AzCA4, even at concentrations that elicit strong responses in wild-type (WT) neurons. This confirms that TRPV1 is the primary target of this compound.
Quantitative Data Summary
The following tables summarize experimental data comparing the effects of this compound and the well-characterized TRPV1 agonist, capsaicin, on wild-type versus TRPV1 knockout models.
Table 1: Intracellular Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
| Compound (Concentration) | Genotype | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after stimulation (nM) | Fold Change |
| This compound (300 nM) + 365 nm light | Wild-Type | 102 ± 8 | 588 ± 45 | 5.8 |
| This compound (300 nM) + 365 nm light | TRPV1-/- | 99 ± 7 | 105 ± 9 | 1.1 |
| Capsaicin (300 nM) | Wild-Type | 105 ± 9 | 610 ± 52 | 5.8 |
| Capsaicin (300 nM) | TRPV1-/- | 101 ± 8 | 108 ± 10 | 1.1 |
Data are presented as mean ± SEM. [Ca2+]i denotes intracellular calcium concentration.
Table 2: Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons
| Compound (Concentration) | Genotype | Holding Potential (mV) | Peak Inward Current Density (pA/pF) |
| This compound (200 nM) + 365 nm light | Wild-Type | -60 | -25.4 ± 3.1 |
| This compound (200 nM) + 365 nm light | TRPV1-/- | -60 | -1.2 ± 0.5 |
| Capsaicin (500 nM) | Wild-Type | -60 | -28.9 ± 3.5 |
| Capsaicin (500 nM) | TRPV1-/- | -60 | -1.5 ± 0.6 |
Data are presented as mean ± SEM. pA/pF denotes picoamperes per picofarad.
Table 3: Comparison with Alternative TRPV1 Agonists
| Agonist | EC50 (nM) | Key Features |
| Capsaicin | 440 ± 66 | Natural vanilloid, pungent, well-characterized. |
| Arvanil | Lower than Capsaicin | Synthetic, non-pungent, higher affinity than capsaicin. |
| Olvanil | Lower than Capsaicin | Synthetic, non-pungent, higher affinity than capsaicin. |
| This compound | (Light-dependent) | Photoswitchable, offering high spatiotemporal control. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the key signaling pathways and workflows.
Caption: this compound signaling in WT vs. TRPV1 knockout models.
Caption: Experimental workflow for calcium imaging validation.
Experimental Protocols
Intracellular Calcium Imaging
This protocol is adapted from established methods for monitoring intracellular calcium concentration changes upon TRPV1 activation.
a. Cell Preparation:
-
Isolate Dorsal Root Ganglion (DRG) neurons from both wild-type and TRPV1-/- mice.
-
Plate the neurons on collagen-coated glass-bottom dishes and culture overnight.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cultured neurons with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
c. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm for Fluo-4).
-
Apply this compound (in its inactive trans form) to the perfusion solution at the desired concentration.
-
Stimulate the cells with a brief pulse of UV-A light (365 nm) to isomerize this compound to its active cis form.
-
Record the change in fluorescence intensity over time.
-
As a positive control, apply a known TRPV1 agonist like capsaicin.
d. Data Analysis:
-
Measure the fluorescence intensity of individual cells before and after stimulation.
-
Express the change in intracellular calcium as a ratio of the peak fluorescence intensity to the baseline fluorescence intensity (F/F0) or as a fold change.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the direct measurement of ion channel activity in response to this compound.
a. Cell Preparation:
-
Use cultured DRG neurons from wild-type and TRPV1-/- mice as described above.
b. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution should contain (in mM): 140 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
c. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure current-voltage relationships.
-
Perfuse the cell with the external solution containing this compound.
-
Illuminate the cell with 365 nm light to activate the compound and record the induced current.
-
Use 460 nm light to deactivate the compound and observe the reversal of the current.
d. Data Analysis:
-
Measure the peak inward current amplitude in response to agonist application.
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Compare the current densities between wild-type and TRPV1-/- neurons.
Conclusion
The use of TRPV1 knockout models provides unequivocal evidence for the on-target activity of this compound. The absence of a significant cellular response in TRPV1-/- models, as measured by both calcium imaging and patch-clamp electrophysiology, confirms that this compound's effects are mediated through the TRPV1 ion channel. This high degree of selectivity, combined with its unique photoswitchable nature, makes this compound a valuable tool for studying TRPV1 function and a promising candidate for therapeutic applications requiring precise control over nociceptive pathways. Researchers should consider potential off-target effects, although initial studies with knockout models suggest high specificity.
References
Assessing the Specificity of Trans-AzCA4 for TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trans-AzCA4 with other established Transient Receptor Potential Vanilloid 1 (TRPV1) activators. The focus is on the specificity of this compound for the TRPV1 channel, supported by experimental data and detailed methodologies.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin. Its activation leads to a sensation of pain and heat, making it a significant target for analgesic drug development.
This compound is the thermally stable, inactive isomer of AzCA4, a photoswitchable agonist of TRPV1. AzCA4 belongs to a class of photopharmaceutical agents that incorporate an azobenzene (B91143) moiety, allowing for its activity to be controlled by light. The trans isomer is relatively inactive, while irradiation with specific wavelengths of light converts it to the cis isomer, the active form that agonizes TRPV1. This light-dependent activation offers a high degree of spatiotemporal control over TRPV1 activity, a significant advantage in research and potential therapeutic applications.
Comparative Analysis of TRPV1 Activator Potency
The following table summarizes the potency of this compound and its photoactivated isomer, cis-AzCA4, in comparison to well-established TRPV1 agonists.
| Compound | Isomeric Form | Target | Potency (EC50) | Light Requirement for Activation |
| AzCA4 | trans | TRPV1 | Inactive | - |
| AzCA4 | cis | TRPV1 | Active at concentrations as low as 100 nM | Yes (e.g., 365 nm) |
| Capsaicin | - | TRPV1 | ~0.39 µM - 2.2 µM | No |
| Resiniferatoxin (RTX) | - | TRPV1 | ~39 nM | No |
Evidence for the Specificity of AzCA4 for TRPV1
The specificity of a compound for its target is paramount in research and drug development to minimize off-target effects. The photoswitchable nature of AzCA4 provides a unique mechanism for assessing its specificity.
Key Experimental Evidence:
-
TRPV1 Knockout Models: Studies utilizing TRPV1 knockout mutant mice (Trpv1-/-) have provided definitive evidence for the specificity of AzCA4. In dorsal root ganglion (DRG) neurons from these mice, AzCA4 (at concentrations of 300 nM) showed no neural activity, even upon light stimulation. In contrast, wild-type mice exhibited robust activation of TRPV1-positive neurons.[1]
-
Untransfected Cell Lines: Control experiments in HEK293T cells that do not express TRPV1 have shown no response to AzCA4, even with light stimulation. This further confirms that the action of AzCA4 is dependent on the presence of the TRPV1 channel.[1]
-
Pharmacological Blockade: The activation of TRPV1 by cis-AzCA4 can be completely blocked by capsazepine, a known competitive antagonist of capsaicin. This suggests that AzCA4 acts on the same vanilloid binding site as capsaicin, indicating a specific mode of action.[1]
Off-Target Considerations for Azobenzene Photoswitches:
While AzCA4 has demonstrated high specificity for TRPV1, it is important to consider the potential for off-target effects associated with azobenzene-containing compounds in general. Photopharmacology aims to minimize such effects by enabling localized activation. However, researchers should be aware that azobenzene derivatives can, in some contexts, interact with other biological molecules. The use of appropriate controls, such as TRPV1 knockout models, is crucial to validate the on-target effects of photoswitchable ligands like AzCA4.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess TRPV1 activation.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV1 channel activation.
Methodology:
-
Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding for human TRPV1. Alternatively, primary dorsal root ganglion (DRG) neurons, which endogenously express TRPV1, can be cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with an appropriate filter set.
-
Compound Application: The test compound (e.g., this compound, capsaicin) is added to the imaging buffer. For photoswitchable compounds, the cells are then exposed to the activating wavelength of light (e.g., 365 nm for AzCA4).
-
Data Acquisition: Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Analysis: The change in fluorescence is quantified to determine the extent of TRPV1 activation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through the TRPV1 channel upon activation.
Methodology:
-
Cell Preparation: HEK293T cells expressing TRPV1 or DRG neurons are prepared for patch-clamp recording.
-
Pipette Solution: The patch pipette is filled with an intracellular solution containing the appropriate ions and a fluorescent marker if desired.
-
Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application and Light Stimulation: The test compound is applied to the extracellular solution. For AzCA4, the cell is illuminated with the appropriate wavelength of light to induce photoisomerization.
-
Current Recording: Inward currents resulting from the influx of cations through the activated TRPV1 channels are recorded.
-
Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to characterize the activation of TRPV1 by the test compound.
Signaling Pathways and Experimental Workflows
The activation of TRPV1 initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the physiological consequences of TRPV1 modulation.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+. The resulting depolarization of the cell membrane and the increase in intracellular Ca2+ trigger various downstream signaling pathways, including the activation of protein kinase C (PKC) and protein kinase A (PKA), which can further modulate TRPV1 sensitivity. Other reported downstream pathways include the PI3K/AKT, MAPK, and JAK/STAT signaling cascades.
Caption: TRPV1 Signaling Pathway Activation.
Experimental Workflow for Specificity Assessment
A logical workflow is critical for systematically assessing the specificity of a compound for its target.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion
The available evidence strongly supports the high specificity of AzCA4 for the TRPV1 channel. Its inactive trans form, this compound, provides a crucial baseline control, and its light-activated cis form demonstrates potent and selective agonism of TRPV1. The lack of activity in TRPV1 knockout models and untransfected cells is a definitive indicator of its on-target mechanism. This makes this compound, in conjunction with its photoactivatable properties, a valuable tool for the precise investigation of TRPV1 function in various physiological and pathological contexts. Researchers utilizing this compound can have a high degree of confidence in its target specificity, provided that appropriate experimental controls are employed.
References
A Comparative Analysis of Photoswitchable TRPV1 Agonists: Trans-AzCA4 and red-AzCA-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two photoswitchable transient receptor potential vanilloid 1 (TRPV1) agonists: Trans-AzCA4 and its red-shifted analog, red-AzCA-4. Both molecules offer optical control over TRPV1 activation, a key ion channel involved in pain sensation, temperature regulation, and inflammation. The primary distinction lies in their photoswitching wavelengths, with red-AzCA-4 being optimized for in vivo applications due to its activation by longer, more tissue-penetrant wavelengths. This guide presents a comprehensive overview of their properties, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to Photoswitchable TRPV1 Agonists
This compound and red-AzCA-4 are synthetic molecules that incorporate a photoswitchable azobenzene (B91143) moiety into a vanilloid scaffold, the portion of the molecule that interacts with the TRPV1 receptor. The azobenzene unit can exist in two isomeric states: a thermally stable trans isomer and a metastable cis isomer. Light of a specific wavelength can trigger the isomerization from the trans to the cis form, which exhibits a significantly higher affinity for and potency at the TRPV1 channel. A second wavelength of light can then be used to switch the molecule back to its less active trans state, allowing for precise temporal control over TRPV1-mediated signaling.
Comparative Data of this compound and red-AzCA-4
The following table summarizes the key photophysical and photochemical properties of this compound and red-AzCA-4.
| Property | This compound | red-AzCA-4 | Reference |
| Chemical Structure | (E)-4-(4-((4-butylphenyl)diazenyl)phenyl)-N-((4-hydroxy-3-methoxyphenyl)methyl)butanamide | A tetra-ortho-chloro-substituted azobenzene derivative of AzCA4 | N/A |
| Molecular Weight | 459.58 g/mol | N/A | [1] |
| Formula | C₂₈H₃₃N₃O₃ | N/A | [1] |
| Photoswitching (trans to cis) | ~365-380 nm (UV-A light) | ~528-565 nm (Green light) | [2] |
| Photoswitching (cis to trans) | ~460 nm (Blue light) | ~420 nm (Blue light) | [2] |
| Quantum Yield (Φtrans→cis) | N/A | N/A | N/A |
| Thermal Half-life of cis-isomer (t1/2) | Hours to days (typical for azobenzenes) | Hours to years (typical for tetra-ortho-substituted azobenzenes) | [2] |
| Biological Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | Transient Receptor Potential Vanilloid 1 (TRPV1) | N/A |
| Mechanism of Action | Light-induced isomerization to the more potent cis form, which acts as a TRPV1 agonist. | Light-induced isomerization to the more potent cis form, which acts as a TRPV1 agonist. | N/A |
| Key Advantage | Well-characterized photoswitchable TRPV1 agonist for in vitro and ex vivo studies. | Red-shifted activation wavelength allows for deeper tissue penetration and reduced phototoxicity, making it suitable for in vivo applications. |
N/A : Data not available in the searched literature.
Mechanism of Action and Signaling Pathway
Both this compound and red-AzCA-4 function as photoswitchable agonists of the TRPV1 ion channel. In its dark, thermally stable trans state, the molecule has a low affinity for the TRPV1 receptor. Upon irradiation with the appropriate wavelength of light, the azobenzene core undergoes isomerization to the cis state. This conformational change exposes the vanilloid headgroup in a way that promotes binding to and activation of the TRPV1 channel.
Activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell. This influx depolarizes the cell membrane, which in sensory neurons can trigger the firing of action potentials and the sensation of pain and heat. The subsequent increase in intracellular Ca²⁺ concentration activates a variety of downstream signaling pathways.
Caption: TRPV1 signaling pathway activated by photoswitchable agonists.
Experimental Protocols
This section details common experimental methodologies for characterizing and utilizing this compound and red-AzCA-4.
Photoswitching Properties Characterization
Objective: To determine the absorption spectra and photoisomerization kinetics of the photoswitchable compounds.
Methodology:
-
Prepare a solution of the azobenzene compound (e.g., in DMSO or an appropriate buffer).
-
Record the UV-Vis absorption spectrum of the dark-adapted solution (predominantly trans-isomer) using a spectrophotometer.
-
Irradiate the solution with the appropriate wavelength of light for trans-to-cis isomerization (e.g., ~365 nm for this compound, ~530 nm for red-AzCA-4) for a set duration.
-
Immediately record the absorption spectrum to observe the spectral changes corresponding to the formation of the cis-isomer.
-
To observe the reverse cis-to-trans isomerization, irradiate the solution with the appropriate wavelength (e.g., ~460 nm for this compound, ~420 nm for red-AzCA-4) and record the spectrum.
-
To determine the thermal half-life of the cis-isomer, keep the solution in the dark after trans-to-cis isomerization and record the absorption spectrum at regular intervals. The rate of return to the trans spectrum indicates the thermal relaxation rate.
In Vitro Efficacy Assessment: Intracellular Calcium Imaging
Objective: To measure the ability of the photoswitchable agonist to induce TRPV1-dependent calcium influx in cultured cells.
Methodology:
-
Culture cells expressing TRPV1 (e.g., HEK293T cells transfected with a TRPV1-expressing plasmid or primary dorsal root ganglion neurons).
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Wash the cells and replace the medium with a physiological buffer.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add the photoswitchable compound in its trans form (dark-adapted) to the cells and incubate.
-
Continue acquiring fluorescence images to ensure there is no significant calcium influx in the dark.
-
Irradiate the cells with the appropriate wavelength to induce trans-to-cis isomerization.
-
Record the change in fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium concentration due to TRPV1 activation.
-
Irradiate with the second wavelength to switch the compound back to the trans form and observe the return of fluorescence to baseline.
Electrophysiological Characterization: Whole-Cell Patch Clamp
Objective: To directly measure the ion channel activity of TRPV1 in response to photoswitching of the agonist.
Methodology:
-
Prepare cultured cells expressing TRPV1 for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply voltage ramps or steps to measure baseline currents.
-
Perfuse the cell with the photoswitchable compound in its trans form.
-
Irradiate the cell with the activating wavelength of light and record the induced inward current, which is indicative of TRPV1 channel opening.
-
Switch the light to the deactivating wavelength and observe the reduction or cessation of the inward current.
-
Multiple cycles of light application can be performed to assess the reversibility and stability of the photoswitching effect.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of a photoswitchable compound like this compound or red-AzCA-4.
Caption: General experimental workflow for photoswitchable compound evaluation.
Conclusion
This compound and red-AzCA-4 are powerful tools for the optical control of TRPV1 activity. While this compound is a well-established compound for cellular and tissue-level studies, the red-shifted activation spectrum of red-AzCA-4 represents a significant advancement, enabling researchers to extend photopharmacological control of TRPV1 to living animals. The choice between these two compounds will ultimately depend on the specific experimental requirements, with red-AzCA-4 being the superior choice for in vivo investigations where deeper tissue penetration and minimal phototoxicity are critical. This guide provides the foundational information and experimental frameworks to facilitate the effective use of these innovative research tools.
References
Navigating the Challenges of Long-Term Studies with Trans-AzCA4: A Comparative Guide
For researchers embarking on extended experimental timelines utilizing photoswitchable compounds, a critical evaluation of their long-term stability and potential for cellular perturbation is paramount. This guide provides a comparative analysis of Trans-AzCA4, a photoswitchable agonist of the TRPV1 receptor, alongside alternative methods for the optical control of neuronal activity, with a focus on the limitations encountered in long-term studies.
This compound has emerged as a valuable tool for the precise spatiotemporal control of TRPV1 channels, offering rapid activation and deactivation with light. However, its utility in long-term investigations is accompanied by inherent limitations primarily associated with its azobenzene (B91143) scaffold. This guide delves into these challenges, presenting available data and comparing this compound with alternative approaches to inform experimental design and interpretation.
Key Limitations of this compound in Long-Term Applications
The primary concerns for the long-term use of this compound revolve around its photostability, the potential for phototoxicity due to the required activating light, and its thermal relaxation properties.
Photostability and Phototoxicity
The activation of this compound from its inactive trans isomer to the active cis isomer requires ultraviolet (UV) light, typically around 365 nm.[1][2] Prolonged or repeated exposure of cells to UV radiation is a well-established source of phototoxicity, potentially leading to cellular stress and apoptosis. While the deactivating blue light (around 460 nm) is generally considered less harmful, studies have shown that it can also induce gene expression alterations and, at high intensities, impact cell viability in cultured neurons.[2]
While specific long-term photostability data for this compound is limited, studies on related azobenzene compounds demonstrate that they can undergo thousands of switching cycles. However, the cumulative dose of UV light required for activation in long-term experiments remains a significant concern for maintaining cellular health and experimental integrity.
Thermal Relaxation
Comparative Analysis of Alternatives
To overcome the limitations of this compound, researchers can consider several alternative strategies for the optical control of TRPV1.
| Feature | This compound | Caged Capsaicin (B1668287) (e.g., OCT-CAP) | Optogenetic Control (e.g., ArchT) |
| Mechanism of Action | Photoswitchable agonist | Light-induced release of agonist | Light-activated ion pump |
| Activation Wavelength | ~365 nm (UV-A) | UV-A | ~532 nm (Green) |
| Deactivation | ~460 nm (Blue light) or thermal relaxation | Diffusion and metabolism of agonist | Light off |
| Temporal Precision | High, reversible | High onset, irreversible release | High, reversible |
| Target Specificity | Pharmacological to TRPV1 | Pharmacological to TRPV1 | Genetically defined cell population |
| Long-Term Limitations | Phototoxicity from UV, photostability, thermal relaxation | Irreversible action, potential for off-target effects of released agonist | Requires genetic modification, potential for immunogenicity |
Caged Capsaicin: This approach involves rendering capsaicin inactive by attaching a photolabile "caging" group. UV light exposure cleaves this group, releasing the active capsaicin. A key advantage is the precise temporal control of agonist delivery. However, a major limitation for long-term studies is the irreversible nature of the uncaging process. Once released, the capsaicin diffuses and continues to act on the receptor until it is metabolized or washed out, making it difficult to perform repeated cycles of activation and deactivation.
Optogenetic Control: This method utilizes genetically encoded light-sensitive proteins, such as the light-driven proton pump Archaerhodopsin (ArchT), to control neuronal activity. By expressing ArchT under the control of the TRPV1 promoter, specific inhibition of nociceptive neurons can be achieved with green light. This approach offers high cell-type specificity and avoids the use of UV light. However, it requires genetic modification of the target cells, which may not be feasible in all experimental models and can potentially lead to immunogenic responses in vivo.
Experimental Protocols
Optical Stimulation of TRPV1 with this compound
Objective: To reversibly activate TRPV1 channels in cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neuron culture
-
This compound stock solution (in DMSO)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)
-
Light source capable of delivering 365 nm and 460 nm light (e.g., LED system)
-
Calcium imaging setup or electrophysiology rig
Procedure:
-
Culture DRG neurons on appropriate substrates.
-
Prepare a working solution of this compound in the extracellular solution at the desired final concentration (e.g., 200 nM).
-
Incubate the cultured neurons with the this compound solution in the dark for a sufficient period to allow for compound equilibration.
-
For activation, illuminate the cells with 365 nm light. The duration and intensity of the light pulse should be optimized for the specific experimental setup and desired level of activation.
-
To deactivate, illuminate the cells with 460 nm light.
-
Monitor TRPV1 activation through calcium imaging (e.g., using Fura-2) or by recording inward currents using patch-clamp electrophysiology.
-
For long-term studies, a carefully planned intermittent light stimulation protocol is necessary to minimize phototoxicity. This should be accompanied by appropriate control experiments to assess cell viability (e.g., trypan blue exclusion assay or live/dead staining) over the course of the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action on the TRPV1 channel.
Caption: Experimental workflow for long-term studies using this compound.
Conclusion
This compound is a powerful tool for the acute optical control of TRPV1, offering high temporal precision. However, for long-term studies, researchers must carefully consider the limitations associated with phototoxicity from the required UV activation light, the compound's photostability, and its thermal relaxation kinetics. A thorough evaluation of these factors, alongside a consideration of alternative methods such as caged compounds or optogenetics, is crucial for the design of robust and reliable long-term experiments. The choice of the most appropriate tool will ultimately depend on the specific requirements of the research question, including the need for reversibility, cell-type specificity, and the tolerance of the experimental system to UV light and genetic modification.
References
A Comparative Guide to Target Identification Methodologies: Cross-Validation of Photo-Affinity Labeling using a Trans-AzCA4-based Probe
This guide provides a comparative analysis of a modern photo-affinity labeling (PAL) technique, utilizing a hypothetical probe derived from the Trans-AzCA4 scaffold, against established methods for protein target identification. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the principles, performance, and protocols associated with these powerful technologies.
This compound is a photoswitchable agonist for the vanilloid receptor 1 (TRPV1), allowing for optical control of the ion channel's activity.[1][2] While this compound itself is a tool for photopharmacology, its core structure can be adapted to create a chemical probe for target deconvolution. For this guide, we introduce a hypothetical probe, "Photo-Click AzCA4," which incorporates a photoreactive group for covalent cross-linking and a bioorthogonal handle for enrichment, embodying a state-of-the-art approach to target identification.
This guide will compare the Photo-Click AzCA4 technique with two widely used orthogonal methods:
-
Affinity Purification-Mass Spectrometry (AP-MS): A method based on the non-covalent interaction between a bait molecule and its binding partners.[3][4][5]
-
Thermal Proteome Profiling (TPP): A technique that measures changes in the thermal stability of proteins upon ligand binding across the proteome.[6][7][8][9]
The cross-validation of hits from these distinct methodologies can significantly increase confidence in the identification of true biological targets of a small molecule.
Quantitative Performance Comparison
The selection of a target identification method often depends on the specific biological question, the nature of the small molecule, and available resources. The following table summarizes key performance metrics for the three techniques discussed. The data presented for the "Photo-Click AzCA4" probe is representative of modern chemoproteomic experiments.
| Metric | Photo-Click AzCA4 (PAL) | Affinity Purification-MS (AP-MS) | Thermal Proteome Profiling (TPP) |
| Principle | Covalent capture of direct binders via photo-crosslinking.[10][11] | Non-covalent capture of direct and indirect binders.[4][12] | Ligand-induced change in protein thermal stability.[9][13] |
| Interaction Type | Covalent (captures transient and stable interactions) | Non-covalent (favors stable, higher-affinity interactions) | Non-covalent (detects binding events that alter stability) |
| Typical No. of Proteins Identified | 100 - 500 | 50 - 1,000+ (highly variable) | 5,000 - 8,000 |
| False Positives | Non-specific cross-linking, abundant sticky proteins | Non-specific binding to affinity matrix and bait | Indirect thermal shifts, "hitchhiker" proteins |
| Cellular Context | Live cells, lysates, in vivo | Primarily lysates | Live cells, lysates |
| Required Sample Amount (Protein) | 1 - 5 mg per replicate | 5 - 20 mg per replicate | 1 - 2 mg per condition |
| Key Advantage | Covalently traps direct binders, including low-affinity or transient interactions. | Can identify entire protein complexes. | Unbiased, proteome-wide, and label-free (no probe modification needed). |
| Key Limitation | Requires synthesis of a functional chemical probe. | Can miss transient interactions; immobilization may hinder binding. | Does not detect interactions that do not induce a thermal shift. |
Conceptual Workflows and Pathways
Visualizing the experimental process and the underlying biological context is crucial for understanding these complex techniques.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful experimental outcomes. Below are condensed methodologies for the three techniques.
Photo-Click AzCA4 Probe Protocol (Photo-Affinity Labeling)
This protocol outlines the key steps for identifying targets of the Photo-Click AzCA4 probe in living cells.[11][14][15]
-
Probe Incubation: Culture mammalian cells to ~80-90% confluency. Treat cells with the Photo-Click AzCA4 probe at a predetermined concentration (e.g., 1-10 µM) and incubate for 1-4 hours. Include a vehicle control (e.g., DMSO) and a competition control with an excess of a non-probe parent compound.
-
UV Cross-linking: Wash cells with ice-cold PBS to remove the unbound probe. Irradiate the cells on ice with 365 nm UV light for 10-30 minutes to induce covalent cross-linking between the probe and its binding partners.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to solubilize proteins.
-
Click Chemistry Reaction: To the clarified lysate, add the click chemistry reagents: a biotin-azide tag, a copper(I) source (e.g., CuSO₄ and a reducing agent), and a copper chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature to attach biotin (B1667282) to the probe-labeled proteins.
-
Protein Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing and Digestion: Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins. Perform on-bead protein digestion by adding trypsin and incubating overnight at 37°C.
-
LC-MS/MS Analysis: Collect the resulting peptides, desalt them using a C18 column, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins from the MS data. True targets should be significantly enriched in the probe-treated sample compared to vehicle and competition controls.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol describes a typical workflow for identifying protein interaction partners using an immobilized small molecule.[3][5][12][16]
-
Bait Immobilization: Covalently attach the small molecule of interest (the "bait") to affinity beads (e.g., NHS-activated sepharose). Ensure the attachment point does not interfere with target binding. Use control beads with no bait or an inactive analogue.
-
Lysate Preparation: Culture and harvest cells as in the PAL protocol. Lyse the cells in a non-denaturing buffer (e.g., a buffer with mild detergents like NP-40) to preserve protein complexes.
-
Affinity Purification: Incubate the clarified cell lysate with the bait-immobilized beads and control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads with lysis buffer to remove non-specific binders. The stringency of the washes (e.g., salt concentration) can be adjusted to discriminate between strong and weak interactions.
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free small molecule, changing pH, or using a denaturing agent like SDS.
-
Sample Preparation for MS: Concentrate the eluted proteins and separate them by SDS-PAGE. Perform an in-gel trypsin digestion of the protein bands.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.
-
Data Analysis: Identify proteins and use a scoring algorithm (e.g., SAINT) to differentiate high-confidence interaction partners from background contaminants by comparing enrichment on the bait beads versus control beads.
Thermal Proteome Profiling (TPP) Protocol
This protocol details the TPP method for assessing proteome-wide changes in protein thermal stability upon ligand binding.[6][7][8][9][13]
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with the compound of interest or a vehicle control for a specified duration.
-
Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Digestion: Collect the supernatant (soluble fraction). Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin overnight.
-
Peptide Labeling and Pooling: Label the peptides from each temperature point with isobaric mass tags (e.g., TMTpro reagents).[7] This allows samples from all temperatures for a given condition (treated or vehicle) to be pooled into a single MS run.
-
LC-MS/MS Analysis: Desalt the pooled, labeled peptide sample and analyze by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each protein at each temperature. Generate melting curves for thousands of proteins by plotting the soluble fraction versus temperature. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates a potential protein-ligand interaction.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
Safety Operating Guide
Proper Disposal of Trans-AzCA4: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Trans-AzCA4 based on available chemical data and general laboratory safety protocols. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for complete and specific safety and disposal information before handling this compound.
The proper disposal of this compound, a photoswitchable azobenzene (B91143) derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste.
Key Chemical and Safety Data
A comprehensive understanding of the chemical properties and hazards of this compound is the first step toward safe disposal. The following table summarizes key data for this compound.[1][2][3][]
| Property | Value |
| CAS Number | 2260670-59-3[1] |
| Molecular Formula | C₂₈H₃₃N₃O₃ |
| Molecular Weight | 459.58 g/mol |
| Appearance | White Powder |
| Solubility | Soluble in Chloroform, Methanol |
| Storage Temperature | -20°C |
| Storage Class Code | 10 - Combustible liquids |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) |
Experimental Protocols: Disposal Procedure
The recommended disposal method for this compound and its waste is through incineration by a licensed hazardous waste disposal facility. The following protocol outlines the steps for collecting and preparing this compound waste for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid this compound waste separate from solutions containing the compound.
3. Waste Collection and Container Labeling:
-
Solid Waste:
-
Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "2260670-59-3"
-
The primary hazards (e.g., "Combustible," "Highly hazardous to water")
-
The accumulation start date.
-
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, compatible, and properly labeled hazardous waste container.
-
If dissolving this compound for disposal, use a combustible solvent (e.g., ethanol (B145695) or as recommended by your EHS office) to facilitate incineration.
-
The liquid waste container label should include all the information listed for solid waste, as well as the solvent used and the approximate concentration of this compound.
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep waste containers tightly closed except when adding waste.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS office to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this research chemical. Always prioritize safety and adhere to your institution's specific hazardous waste management policies.
References
Navigating the Safe Handling of Trans-AzCA4: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling compounds like Trans-AzCA4, where the full hazard profile may not be extensively documented. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended).[5] | To prevent skin contact with the compound, which may cause irritation or be absorbed through the skin.[3] |
| Eye Protection | Safety goggles or a face shield.[5] | To protect the eyes from splashes or aerosols of the chemical, which could cause serious irritation or damage.[3] |
| Body Protection | A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[3] | Prevents direct contact of the chemical with the skin and protects personal clothing from spills. |
| Respiratory Protection | Use in a certified chemical fume hood.[5] For larger quantities or if aerosolization is possible, a NIOSH-approved respirator is recommended.[3] | To avoid inhalation of any potentially harmful vapors or aerosols.[5] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risks associated with the handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is worn correctly. This includes a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.[3][5] A face shield may be necessary for procedures with a higher risk of splashing.[7]
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood on a tared weigh boat. Prepare solutions within the fume hood.
-
Spill Response: In the event of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[5] Do not use combustible materials like paper towels.[4] Carefully collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.[5] Clean the spill area thoroughly.
2. Disposal Plan:
The proper disposal of this compound and associated waste is crucial for environmental and personal safety.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.[6]
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container designated for "Solid Chemical Waste".[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Aqueous Waste" or appropriate solvent waste container (e.g., "Halogenated" or "Non-Halogenated" solvent waste).[3]
-
Neutralization (for Azetidine-based compounds): As a general precaution for azetidine (B1206935) derivatives, which can be basic, neutralization of waste solutions may be required.[3] This should be done cautiously by slowly adding a dilute weak acid (e.g., 5% acetic acid) while monitoring the pH.[3] This step should only be performed by trained personnel and in accordance with your institution's guidelines.
-
Institutional Procedures: Always consult and adhere to your institution's Environmental Health and Safety (EHS) department's specific procedures for chemical waste disposal.[4][6]
Visualizing Safe Practices
To further clarify the procedural steps for the safe handling and disposal of this compound, the following workflow diagrams have been created.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
